molecular formula C7H5BrClNO3 B567958 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene CAS No. 1215205-94-9

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Cat. No.: B567958
CAS No.: 1215205-94-9
M. Wt: 266.475
InChI Key: VKAIBJCWYIVBGA-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO3 and its molecular weight is 266.475. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-3-chloro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAIBJCWYIVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681473
Record name 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene
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Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-94-9
Record name 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (CAS 1215205-94-9): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical analysis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a highly functionalized aromatic compound. Its unique substitution pattern, featuring a delicate balance of electron-donating and electron-withdrawing groups, makes it a valuable and versatile intermediate for advanced organic synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical properties, a plausible synthetic strategy rooted in mechanistic principles, a detailed exploration of its reactivity profile, and its potential applications as a scaffold in the design of complex molecular architectures.

Core Physicochemical & Safety Profile

This compound is a poly-substituted aromatic compound whose utility is defined by the specific arrangement of its functional groups. A comprehensive understanding of its fundamental properties is the first step in leveraging its synthetic potential.

Chemical and Physical Properties

The key quantitative data for this compound, based on available supplier information and predictive modeling, are summarized below.

PropertyValueSource
CAS Number 1215205-94-9[1]
Molecular Formula C₇H₅BrClNO₃[2]
Molecular Weight 266.48 g/mol [2]
Predicted Boiling Point 322.2 ± 37.0 °C[1]
Predicted Density 1.737 ± 0.06 g/cm³[1]
Storage Conditions Sealed in dry, 2-8°C[1][2]
Structural Representation

The arrangement of the five substituents on the benzene ring is critical to the molecule's reactivity.

Caption: Structure of this compound.

Safety and Handling

As a halogenated nitroaromatic compound, proper handling is imperative.

  • GHS Classification: The compound is classified under GHS07 (Warning).[1]

  • Hazard Statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) are noted.[1]

  • Precautions:

    • Work should be conducted in a well-ventilated chemical fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

    • Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.[3][7]

Synthesis and Mechanistic Considerations

A robust synthetic strategy for a polysubstituted benzene like this relies on a deep understanding of the directing effects of the substituents. The order of introduction of the functional groups is non-trivial and is dictated by the principles of Electrophilic Aromatic Substitution (EAS).[8][9]

The methoxy (-OCH₃) group is a strongly activating, ortho, para-director due to its potent +R (resonance donating) effect. The halogen (-Br, -Cl) groups are deactivating but are also ortho, para-directors. Conversely, the nitro (-NO₂) group is a powerful deactivating, meta-director.[8] A plausible synthetic workflow would leverage these effects to achieve the desired regiochemistry.

Caption: Plausible synthetic workflow via electrophilic nitration.

Proposed Synthetic Protocol: Nitration of 2-Bromo-6-chloroanisole

This protocol is a hypothetical procedure based on standard nitration methodologies for activated aromatic systems.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-6-chloroanisole (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5-10°C. The powerful methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C5), which is the most sterically accessible and electronically enriched site.

  • Reaction Monitoring & Quenching: Stir the reaction mixture at low temperature for 1-2 hours, monitoring completion by TLC or LC-MS. Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup and Purification: The resulting precipitate should be collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Reactivity Profile and Synthetic Utility

The value of this compound lies in the distinct reactivity of each of its functional groups, allowing for sequential and selective transformations. This makes it a powerful scaffold for building molecular diversity in drug discovery campaigns.

mol This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-OH, R-SH) Targets: C1-Br, C3-Cl mol->snar reduction Nitro Group Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) Targets: C5-NO₂ mol->reduction coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Targets: C1-Br mol->coupling prod_snar Substituted Anilines, Phenols, Thiophenols snar->prod_snar prod_reduction Versatile Aniline Intermediate reduction->prod_reduction prod_coupling Biaryl or C-N Coupled Structures coupling->prod_coupling

Caption: Key reactivity pathways for the title compound.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, both the bromine at C1 (para to the nitro group) and the chlorine at C3 (ortho to the nitro group) are susceptible to displacement by a wide range of nucleophiles (amines, alkoxides, thiolates), enabling the introduction of diverse side chains.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions (e.g., Fe/HCl, SnCl₂, catalytic hydrogenation). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for the synthesis of amides, sulfonamides, and heterocyclic systems.[8]

  • Metal-Catalyzed Cross-Coupling: The carbon-bromine bond at C1 is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, dramatically increasing molecular complexity by linking the scaffold to other aromatic or aliphatic fragments.

Applications in Research and Drug Discovery

While this specific molecule is primarily a research chemical, its structural motifs are prevalent in pharmacologically active compounds. Polysubstituted nitroaromatics are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][10][11]

The strategic value of This compound lies in its capacity as a "scaffold-with-handles." A medicinal chemist can utilize this intermediate to:

  • Perform an SNAr reaction to introduce a key pharmacophoric element.

  • Reduce the nitro group to an aniline.

  • Utilize the new aniline for amide coupling or cyclization reactions.

  • Employ the remaining halogen for a late-stage cross-coupling reaction to build a biaryl system or attach another fragment.

This step-wise, controlled functionalization allows for the systematic exploration of the chemical space around a core structure, which is the cornerstone of modern structure-activity relationship (SAR) studies in drug discovery. Its utility is particularly high in the synthesis of kinase inhibitors and other targeted therapies where complex, multi-substituted aromatic cores are common.[12]

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block designed for complex synthetic challenges. The interplay of its activating and deactivating groups, combined with multiple, orthogonally reactive sites, provides a rich platform for chemical innovation. For researchers in drug development and materials science, a thorough understanding of its reactivity profile is key to unlocking its full potential in the creation of novel and high-value molecules.

References

  • ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Available at: [Link]

  • Hymasynth. (n.d.). Exploring 1-Bromo-2-Methoxy-3-Nitro-Benzene: Properties and Applications. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. Available at: [Link]

  • Chemsrc. (2025). 1-Bromo-3-methoxy-5-nitrobenzene. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

Sources

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Introduction

This compound is a polyfunctionalized aromatic compound of significant interest to the chemical research and pharmaceutical industries. As a substituted nitrobenzene, it serves as a versatile synthetic intermediate, providing a scaffold with multiple, distinct reactive sites.[1][2] The presence of bromo, chloro, methoxy, and nitro groups on the benzene ring allows for a wide range of selective chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Structural Properties

The unique arrangement of substituents on the benzene ring dictates the compound's physical characteristics and chemical behavior. The electron-withdrawing nature of the nitro group and halogens, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment within the molecule.[2]

Table 1: Core Properties of this compound

Property Value Source(s)
CAS Number 1215205-94-9 [3]
Molecular Formula C₇H₅BrClNO₃ [4]
Molecular Weight 266.48 g/mol [4]
IUPAC Name This compound N/A
Synonyms 2-Bromo-6-chloro-4-nitroanisole [3]
Predicted Boiling Point 322.2 ± 37.0 °C [3]
Predicted Density 1.737 ± 0.06 g/cm³ [3]

| Storage Conditions | Sealed in dry, 2-8°C |[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. A plausible and efficient route involves the electrophilic nitration of a disubstituted anisole precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical precursor for this synthesis is 2-bromo-4-chloroanisole. The directing effects of the substituents on this precursor are paramount to the success of the reaction.

  • Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[2]

  • Halogens (-Br, -Cl): Deactivating groups that also direct incoming electrophiles to the ortho and para positions.[2]

In 2-bromo-4-chloroanisole, the position ortho to the methoxy group (C6) is sterically hindered by the adjacent bromine atom. The other ortho position (C2) is already occupied by bromine. The position para to the methoxy group (C4) is occupied by chlorine. Therefore, the most electronically activated and sterically accessible position for nitration is C6, which is ortho to the methoxy group and meta to the chlorine atom. However, to obtain the target molecule, nitration must occur at the C4-position relative to the methoxy group (C5 on the final product). This is achieved by starting with a precursor where this position is vacant and activated. The nitration of 2-bromo-6-chloroanisole would be the ideal pathway, though the synthesis of this specific precursor can be complex.

A more practical approach may involve the nitration of a simpler precursor followed by subsequent halogenation or modification. For this guide, we will detail a standard nitration protocol.

Experimental Protocol: Nitration of an Anisole Precursor

This protocol describes a general method for the nitration of an activated aromatic ring.

Step 1: Preparation of the Nitrating Mixture

  • In a flask submerged in an ice-water bath (0-5°C), slowly add 1.2 equivalents of concentrated nitric acid (HNO₃) to a stirred solution of 2.5 equivalents of concentrated sulfuric acid (H₂SO₄).

  • Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Maintaining a low temperature is critical to prevent over-nitration and control the exothermic reaction.

Step 2: Electrophilic Attack

  • Dissolve 1.0 equivalent of the 2-bromo-4-chloroanisole precursor in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pre-cooled nitrating mixture dropwise to the anisole solution, ensuring the temperature does not exceed 10°C.

  • Causality: The electron-rich π system of the anisole ring attacks the nitronium ion. The rate and regioselectivity of this attack are dictated by the combined electronic effects of the existing substituents.[2]

Step 3: Reaction Quenching and Product Isolation

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over a large volume of crushed ice. This will cause the crude product to precipitate out of the aqueous solution.

  • Causality: Quenching with ice water serves two purposes: it stops the reaction and precipitates the non-polar organic product from the highly polar acidic solution.

Step 4: Purification

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

G cluster_synthesis Synthetic Workflow Precursor 2-Bromo-4-chloroanisole Reaction Electrophilic Nitration Precursor->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ (0-5°C) Nitrating_Mixture->Reaction Quenching Ice Water Quench Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization Filtration->Purification Product Final Product Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The compound's utility stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[2] In this molecule, the chlorine atom is ortho to the nitro group, making it a prime site for SNAr.

  • Mechanism: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.

  • Application in Drug Development: This reaction is exceptionally useful for introducing a diverse range of functional groups. In a medicinal chemistry program, reacting this scaffold with various amines or alcohols can rapidly generate a library of new chemical entities for structure-activity relationship (SAR) studies.[5]

G Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Attack at C-Cl Product Substituted Product + Cl⁻ Intermediate->Product Loss of Cl⁻

Sources

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Reactivity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed analysis of the nucleophilic aromatic substitution (SNAr) reactivity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. By dissecting the electronic and steric influences of its substituents, we predict the regioselectivity of nucleophilic attack and the overall reactivity of the molecule. The core principle underpinning this analysis is the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism. Our findings indicate that substitution will occur preferentially at the C1 position, displacing the bromide, due to the powerful resonance stabilization afforded by the para-positioned nitro group. This document serves as a technical resource, blending mechanistic theory with practical considerations for professionals in chemical research and pharmaceutical development.

The Principles of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack.[1] However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr). This reaction is not to be confused with SN1 or SN2 mechanisms, which are characteristic of aliphatic compounds, or with electrophilic aromatic substitution, where the aromatic ring itself acts as the nucleophile.[1][2] The SNAr reaction proceeds via a distinct addition-elimination mechanism.[3]

The viability of an SNAr reaction hinges on three critical factors:

  • An Electron-Deficient Aromatic Ring: The presence of potent electron-withdrawing groups (EWGs) is essential. These groups reduce the electron density of the ring, making it susceptible to attack by a nucleophile.[1][4]

  • A Suitable Leaving Group: Typically, a halide or other group capable of stabilizing a negative charge is required.[3]

  • A Strong Nucleophile: Species such as alkoxides, amines, or thiolates are common reactants.[5]

The mechanism involves two key steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][6][7] This initial attack is typically the slow, rate-determining step of the reaction.[1][3]

  • Elimination: The aromaticity is restored as the leaving group departs, taking its bonding electrons with it. This second step is generally fast.[3]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.[6] This stability is profoundly influenced by the nature and position of the substituents on the aromatic ring.

Structural and Electronic Analysis of this compound

To predict the reactivity of our target molecule, we must first understand the individual and collective electronic contributions of its substituents.

Caption: Structure of this compound.

Substituent Effect Analysis

The electronic influence of each group is a combination of inductive and resonance effects, which collectively determine the electron density at each carbon atom of the ring.

SubstituentPositionInductive Effect (-I)Resonance Effect (±R)Overall Impact on SNAr Reactivity
-NO₂ (Nitro)C5Strongly WithdrawingStrongly WithdrawingStrongly Activating
-Br (Bromo)C1WithdrawingWeakly DonatingRing Deactivator (EAS), Ring Activator (SNAr), Leaving Group
-Cl (Chloro)C3WithdrawingWeakly DonatingRing Deactivator (EAS), Ring Activator (SNAr), Leaving Group
-OCH₃ (Methoxy)C2WithdrawingStrongly DonatingComplex; net effect depends on position
  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance. Its presence is the primary driver for making the entire aromatic ring electrophilic and thus highly susceptible to nucleophilic attack.[1][2][8]

  • Halogens (-Br, -Cl): Both bromine and chlorine are strongly electronegative, withdrawing electron density inductively. This effect aids in making the ring electron-poor, which is favorable for SNAr. They also serve as the two potential leaving groups.

  • Methoxy Group (-OCH₃): The methoxy group is an interesting case. While its oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, it possesses lone pairs that can be donated into the ring via resonance (+R effect). In electrophilic substitution, this +R effect dominates, making it an activating group. In SNAr, its role is more nuanced and position-dependent. Its inductive withdrawal can stabilize the negative charge of the Meisenheimer complex, but its resonance donation can be destabilizing.

Predicting Regioselectivity: A Tale of Two Pathways

The reaction can theoretically proceed via the displacement of either the bromide at C1 or the chloride at C3. The preferred pathway is determined by the relative stability of the corresponding Meisenheimer complex intermediate.

Pathway A: Nucleophilic Attack at C1 (Displacement of Bromide)

When a nucleophile attacks the C1 position, the resulting negative charge of the Meisenheimer complex is distributed across the ring. Crucially, one of the resonance structures places the negative charge directly on C5, adjacent to the nitro group. This allows for the delocalization of the charge onto the highly electronegative oxygen atoms of the nitro group, providing substantial stabilization.[6][7][9]

start Substrate + Nu⁻ intermediate Meisenheimer Complex (Attack at C1) Negative charge delocalized onto para-Nitro group HIGHLY STABILIZED start->intermediate Rate-determining step product Product (Br⁻ Displaced) intermediate->product Fast (Loss of Br⁻)

Caption: Favorable reaction pathway via attack at C1.

The stabilization offered by a para or ortho electron-withdrawing group is the single most important factor in directing SNAr reactions.[5][7][8][9]

Pathway B: Nucleophilic Attack at C3 (Displacement of Chloride)

If the nucleophile attacks at C3, the negative charge is delocalized to carbons C2, C4, and C6. At no point in the resonance cycle does the negative charge land on the carbon bearing the nitro group (C5). Therefore, the powerful resonance-stabilizing effect of the nitro group cannot be engaged.[7] This renders the Meisenheimer complex for this pathway significantly less stable and higher in energy.

Comparative Analysis
FactorPathway A (Attack at C1)Pathway B (Attack at C3)Conclusion
Nitro Group Position Para to attack siteMeta to attack sitePathway A is strongly favored.
Intermediate Stability High (Resonance with -NO₂)Low (No resonance with -NO₂)Pathway A has a lower activation energy.
Leaving Group Ability BromideChlorideLeaving group abilities are comparable (Cl ≈ Br). This is not the deciding factor.[2][10]
Steric Hindrance Attack at C1 is flanked by the -OCH₃ group.Attack at C3 is also flanked by the -OCH₃ group.Steric hindrance from the ortho-methoxy group is present for both pathways and may slow the overall reaction rate, but it does not alter the regiochemical preference.[11]

The decisive factor is the electronic stabilization of the intermediate. The ability to delocalize the negative charge onto the para-nitro group makes Pathway A overwhelmingly more favorable.

G cluster_0 Pathway A: Favorable cluster_1 Pathway B: Unfavorable a0 Attack at C1 (para-NO2) a1 Meisenheimer Complex A (Charge on C2, C4, C6) a0->a1 a2 Resonance with NO2 (Charge on Oxygen atoms) a1->a2 a3 Highly Stabilized Intermediate a2->a3 a4 Favored Product (Br Displaced) a3->a4 b0 Attack at C3 (meta-NO2) b1 Meisenheimer Complex B (Charge on C2, C4, C6) b0->b1 b2 NO Resonance with NO2 b1->b2 b3 Less Stabilized Intermediate b2->b3 b4 Disfavored Product (Cl Displaced) b3->b4

Caption: Comparison of Meisenheimer complex stability.

Hypothetical Experimental Protocol: Methoxylation of this compound

To illustrate the practical application of this analysis, we provide a standard protocol for an SNAr reaction using sodium methoxide as the nucleophile. This self-validating workflow includes checkpoints for reaction monitoring and confirmation of the predicted outcome.

Objective: To synthesize 1,2-dimethoxy-3-chloro-5-nitrobenzene by selectively displacing the bromide atom.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF) (optional co-solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • TLC plates (silica gel)

  • NMR tubes, Deuterated Chloroform (CDCl₃)

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.81 g, 10 mmol).

    • Place the apparatus under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous methanol (50 mL) via syringe. Stir until the substrate is fully dissolved. Causality: Anhydrous conditions prevent the competing reaction of hydroxide ions and ensure the methoxide acts as the primary nucleophile.

  • Initiation of Reaction:

    • In a separate flask, dissolve sodium methoxide (e.g., 0.65 g, 12 mmol) in anhydrous methanol (10 mL) under an inert atmosphere.

    • Add the sodium methoxide solution dropwise to the stirring solution of the substrate at room temperature over 10 minutes. Causality: Slow addition helps to control any potential exotherm.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 65°C for methanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression. Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature or unnecessarily long reaction times.

  • Workup and Isolation:

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water (200 mL) with stirring. This will precipitate the organic product.

    • Collect the precipitate by vacuum filtration, washing the solid with cold water (2 x 50 mL).

    • Dry the solid product under vacuum.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1,2-dimethoxy-3-chloro-5-nitrobenzene.

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the characteristic C-Br signals and the appearance of a new methoxy signal, along with the correct mass, will validate the predicted regioselectivity. Trustworthiness: Spectroscopic analysis provides unambiguous confirmation of the chemical structure, validating the mechanistic prediction.

G setup 1. Reaction Setup (Substrate in Anhydrous MeOH under N2) initiate 2. Initiation (Dropwise addition of NaOMe solution) setup->initiate react 3. Reaction (Reflux at 65°C) initiate->react monitor 4. Monitoring (TLC analysis hourly) react->monitor monitor->react Incomplete workup 5. Workup (Quench with H2O, Filter) monitor->workup Complete purify 6. Purification (Recrystallization) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: Experimental workflow for the SNAr reaction.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is dictated by a confluence of electronic and steric factors. A thorough analysis reveals a strong and unambiguous preference for nucleophilic attack at the C1 position, leading to the displacement of the bromide ion. This regioselectivity is a direct consequence of the profound stabilizing effect exerted by the para-nitro group on the key Meisenheimer complex intermediate. While the ortho-methoxy group introduces steric hindrance that may modulate the overall reaction rate, it does not override the powerful electronic control of the nitro group. This predictive understanding is crucial for synthetic planning in medicinal chemistry and materials science, allowing for the rational design of reaction pathways to achieve desired molecular architectures.

References
  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. Available at: [Link]

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  • Liu, X. 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available at: [Link]

  • National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • National Institutes of Health. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Available at: [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available at: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

  • PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]

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  • ResearchGate. Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. Available at: [Link]

  • The Organic Chemistry Tutor. introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

  • ACS Publications. Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Available at: [Link]

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hazards and handling of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazards and Safe Handling of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Gap

This compound (CAS No. 1215205-94-9) is a substituted nitrobenzene derivative that, like many specialized chemical intermediates, is not accompanied by an exhaustive body of publicly available safety and toxicology data. This guide serves as a technical resource on its known hazards and recommended handling procedures. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes confirmed hazard classifications with extrapolated best practices derived from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct a thorough risk assessment.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While detailed experimental data for this specific molecule is limited, its properties can be predicted based on its structure and data from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-3-methoxy-5-nitrobenzene (Related Compound)[1]1-bromo-3-chloro-5-nitro-benzene (Related Compound)[2]
CAS Number 1215205-94-9[3]16618-67-0[4]219817-43-3[5]
Molecular Formula C₇H₅BrClNO₃C₇H₆BrNO₃C₆H₃BrClNO₂[5]
Molecular Weight 266.48 g/mol 232.03 g/mol [1]236.45 g/mol [2][5]
Appearance Likely a solid, potentially yellow crystalline, based on related compounds[2]Not specifiedSolid, yellow crystal appearance[2]
Melting Point No data available85-88°C[1]81.2 °C[2]
Boiling Point No data available295.3 ± 20.0 °C at 760 mmHg[1]268.8 ± 20.0 °C (Predicted)[2]
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like ethanol and dimethylformamide[2]Insoluble in waterHardly soluble in water, but easily soluble in organic solvents[2]

Expert Insight: The presence of nitro and halogen functional groups on the benzene ring suggests that the compound is likely a solid at room temperature with a relatively high melting point and low water solubility. These characteristics are crucial for anticipating its physical behavior in the lab, from weighing to dissolution and potential for dust generation.

Section 2: Hazard Identification and GHS Classification

The primary known hazards associated with this compound are acute toxicity upon ingestion and serious eye irritation.[3] Due to its structural similarity to other halogenated nitroaromatics, skin and respiratory irritation should also be considered potential, significant hazards.[4][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordGHS PictogramSource
Acute Toxicity, OralH302: Harmful if swallowedWarning GHS07 (Exclamation Mark)[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)[3]

Note: Data for the related compound 1-Bromo-3-methoxy-5-nitrobenzene also indicates H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[6] Given the structural similarity, it is prudent to assume these hazards for this compound as well.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used if dust or aerosols are generated.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit should be considered.[1]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Assessment (Handling this compound) fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_basic Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_basic Yes respirator Add appropriate NIOSH-approved respirator fume_hood->respirator No splash_risk Is there a significant splash risk? ppe_basic->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end_procedure Proceed with Task splash_risk->end_procedure No face_shield->end_procedure respirator->ppe_basic

Caption: PPE selection workflow for handling the target compound.

Section 4: Safe Handling and Storage Protocols

Handling Protocol

This protocol is designed to be a self-validating system, where each step minimizes risk.

  • Pre-Handling Check:

    • Verify that a current copy of the relevant safety information is readily accessible.

    • Ensure the chemical fume hood is functioning correctly.

    • Confirm that appropriate, unexpired PPE is available.

    • Locate the nearest emergency eyewash station and safety shower.

  • Chemical Handling:

    • Avoid all personal contact with the substance.[4] Do not breathe dust or vapors.[8]

    • Use spatulas and glassware dedicated to this chemical when possible to avoid cross-contamination.

    • If the compound is a powder, handle it carefully to prevent dust formation.[9]

    • Close the container tightly immediately after use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove contaminated clothing and wash it before reuse.[1][4]

    • Wash hands and face thoroughly with soap and water after completing the task.[4]

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Location: Store in a designated area for toxic or hazardous chemicals.

  • Incompatibilities: Store away from strong oxidizing agents.[1][4] Also, avoid exposure to heat, flames, and sparks.[1]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][10]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[4][10]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a POISON CENTER or doctor.[1][10]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][11]

Diagram: Spill Response Logic

This flowchart provides a logical sequence of actions in the event of a chemical spill.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area Alert personnel spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large ppe Don appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe contact_ehs Contact Emergency Services / EH&S large_spill->contact_ehs report Report the incident contact_ehs->report contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Carefully sweep or scoop up aabsorbent material contain->cleanup dispose Place in a sealed, labeled hazardous waste container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate decontaminate->report

Caption: Logical workflow for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all federal, state, and local regulations.

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. It may be possible to dissolve the material in a combustible solvent for incineration in a licensed facility equipped with an afterburner and scrubber.[4] Do not dispose of it down the drain.[1]

Section 7: Toxicological Information

There is a significant lack of specific toxicological data for this compound. The "harmful if swallowed" classification suggests a moderate level of acute oral toxicity.[3]

Expert Insight: Many nitroaromatic compounds are known to be toxic and can be absorbed through the skin. Some can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[12] Although this has not been confirmed for this specific compound, it is a potential hazard to be aware of, justifying the stringent skin protection measures. The chemical, physical, and toxicological properties have not been thoroughly investigated.[12]

Conclusion

The safe handling of this compound requires a cautious and proactive approach. While specific data is limited, the known GHS classifications, combined with an understanding of the hazards posed by structurally related chemicals, provide a solid foundation for establishing safe laboratory practices. Adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is paramount to ensuring the safety of all laboratory personnel.

References

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Sources

An In-Depth Technical Guide to the Theoretical ¹H NMR Spectrum of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy to forecast the chemical shifts, splitting patterns, and coupling constants for this complex substituted benzene derivative.

Foundational Principles of ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The spectrum is a plot of the radiofrequency applied against absorption. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the chemical environment of a proton. The local electronic environment shields the nucleus from the external magnetic field. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1][2] For aromatic compounds, the baseline chemical shift for a benzene proton is approximately 7.3 ppm.[2][3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): This describes the appearance of a signal (e.g., singlet, doublet, triplet) and is due to spin-spin coupling between neighboring, non-equivalent protons. The multiplicity of a signal is predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[5][6]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the magnetic interaction between two protons and is independent of the external magnetic field strength.[6][7] For aromatic protons, coupling constants are characteristic of the substitution pattern: ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often less than 1 Hz.[3][8]

Molecular Structure and Symmetry Analysis of this compound

The structure of this compound is as follows:

this compound Structure

An initial analysis of the molecule's symmetry is crucial for predicting the number of unique proton signals. In this case, the substitution pattern on the benzene ring is asymmetrical. Therefore, each of the two protons on the aromatic ring is in a chemically distinct environment and will produce a separate signal in the ¹H NMR spectrum. Additionally, the three protons of the methoxy group are equivalent to each other and will give rise to a single signal.

Prediction of Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the five substituents: bromo (-Br), chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂). These effects can be categorized as either inductive or resonance effects.

  • Inductive Effects: Halogens (Br and Cl) are electronegative and withdraw electron density through the sigma bonds, deshielding nearby protons. The methoxy group's oxygen is also electronegative, exerting an inductive withdrawing effect. The nitro group is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen.

  • Resonance Effects: The methoxy group is a strong resonance electron-donating group, increasing electron density at the ortho and para positions. Conversely, the nitro group is a strong resonance electron-withdrawing group, decreasing electron density at the ortho and para positions.[9] Halogens have a weaker resonance-donating effect.

To estimate the chemical shifts of the two aromatic protons (let's label them H-4 and H-6), we can use empirical additivity rules based on the known effects of each substituent on the chemical shift of benzene protons (base value ≈ 7.3 ppm).[3]

  • Proton at C-4 (H-4): This proton is ortho to the nitro group, meta to the chloro group, and para to the bromo group. The strong electron-withdrawing nitro group in the ortho position will have the most significant deshielding effect, shifting this proton significantly downfield.

  • Proton at C-6 (H-6): This proton is ortho to the bromo group, meta to the nitro group, and para to the chloro group. The bromo and nitro groups will both contribute to deshielding this proton.

The methoxy group protons (-OCH₃) are attached to an oxygen atom, which is in turn bonded to the aromatic ring. These protons will appear in a characteristic region, typically around 3.8-4.0 ppm.

Prediction of Splitting Patterns and Coupling Constants (J)

The splitting patterns of the aromatic protons are determined by their coupling to neighboring protons. In this compound, the two aromatic protons, H-4 and H-6, are meta to each other.

  • H-4 Signal: This proton is coupled to H-6. The distance between these two protons is four bonds, resulting in meta-coupling. Therefore, the signal for H-4 is expected to be a doublet due to coupling with one neighboring proton (n=1, so n+1=2). The coupling constant (⁴J) for meta-coupling is typically small, in the range of 2-3 Hz.[3][8]

  • H-6 Signal: Similarly, this proton is coupled to H-4. The signal for H-6 will also be a doublet with the same meta-coupling constant (⁴J) of 2-3 Hz.[3][8]

  • Methoxy Signal (-OCH₃): The protons of the methoxy group have no neighboring protons to couple with. Therefore, this signal will appear as a singlet.

Tabulated Summary of the Predicted ¹H NMR Spectrum

The predicted parameters for the ¹H NMR spectrum of this compound are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4~8.0 - 8.2Doublet (d)~2-31H
H-6~7.8 - 8.0Doublet (d)~2-31H
-OCH₃~3.9 - 4.1Singlet (s)N/A3H

Visualizing the Molecular Structure and Coupling

The following diagram, generated using the DOT language, illustrates the structure of the molecule and highlights the meta-coupling interaction between H-4 and H-6.

Caption: Molecular structure and predicted meta-coupling.

Conclusion

The theoretical ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals. Two of these signals will appear in the aromatic region as doublets, corresponding to the two non-equivalent aromatic protons, with a small meta-coupling constant. The third signal, a singlet, will be located in the upfield region and corresponds to the three protons of the methoxy group. This detailed prediction, based on fundamental NMR principles and substituent effects, serves as a valuable guide for the analysis and structural confirmation of this compound in a laboratory setting.

References

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chem LibreTexts. (2022, July 20). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in ¹H NMR Spectra. Organic Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

  • Chem LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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Methodological & Application

Synthesis Pathway for 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed synthetic protocol grounded in the principles of electrophilic aromatic substitution. The narrative emphasizes the rationale behind the chosen synthetic strategy and procedural steps to ensure both reproducibility and safety.

Introduction

Polysubstituted nitrobenzenes are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group and the diverse functionalities that can be incorporated onto the aromatic ring.[1] The target molecule, this compound, presents a unique substitution pattern that requires a carefully designed synthetic route to control the regioselectivity of each reaction step. The interplay of the directing effects of the methoxy, chloro, and bromo substituents is critical for the successful synthesis of the desired isomer.[2]

This guide outlines a three-step synthesis commencing from the readily available starting material, 2,6-dichlorophenol. The pathway involves:

  • Methylation of the hydroxyl group to form 2,6-dichloroanisole.

  • Bromination of the anisole derivative.

  • Nitration of the resulting 1-bromo-2,6-dichloroanisole to yield the final product.

The order of these electrophilic aromatic substitution reactions is paramount. The methoxy group is a strong activating, ortho, para-director, which will dictate the position of the incoming electrophiles. The chloro and bromo groups are deactivating but also ortho, para-directing. The nitro group, being a strong deactivating and meta-directing group, is introduced in the final step to avoid significant deactivation of the ring in the preceding steps.[3]

Synthetic Strategy and Workflow

The overall synthetic pathway is depicted in the following workflow diagram. The strategy is to first protect the activating hydroxyl group as a methoxy ether, then introduce the bromine atom, and finally, perform the nitration. This sequence leverages the directing effects of the substituents to achieve the desired 1,3-chloro, 2-methoxy, 5-nitro substitution pattern.

Synthesis_Workflow Start 2,6-Dichlorophenol Step1 Step 1: Methylation Start->Step1 Intermediate1 2,6-Dichloroanisole Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 1-Bromo-2,6-dichloro-3-methoxybenzene Step2->Intermediate2 Step3 Step 3: Nitration Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile substrate 1-Bromo-2,6-dichloro-3-methoxybenzene intermediate Arenium Ion Intermediate (Resonance Stabilized) substrate->intermediate Electrophilic Attack product This compound + H⁺ intermediate->product Deprotonation

Sources

preparation of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene from 3-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polyfunctionalized aromatic compounds are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the development of complex molecules such as pharmaceuticals and dyes.[1] The strategic introduction of multiple functional groups onto an aromatic scaffold allows for precise tuning of the molecule's chemical and physical properties. This application note provides a comprehensive guide to the preparation of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a highly substituted benzene derivative, from the readily available starting material, 3-chloro-2-methoxybenzene. The synthesis involves a sequential nitration and bromination, leveraging the directing effects of the substituents to achieve the desired regiochemistry.

Reaction Scheme & Strategy

The synthesis of this compound from 3-chloro-2-methoxybenzene is a two-step process involving electrophilic aromatic substitution reactions. The order of these reactions is critical for the successful synthesis of the target molecule.

Step 1: Nitration of 3-chloro-2-methoxybenzene

The initial step is the nitration of the starting material. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho-, para-director.[2][3] The directing effects of these two groups are synergistic, favoring the introduction of the nitro group (-NO₂) at the position para to the methoxy group and ortho to the chloro group.

Step 2: Bromination of 3-chloro-2-methoxy-5-nitrobenzene

The second step involves the bromination of the nitrated intermediate. The newly introduced nitro group is a strong deactivating and meta-directing group.[1][2] The methoxy and chloro groups will direct the incoming electrophile (Br⁺). The most activated position for bromination will be ortho to the strongly activating methoxy group.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Starting Material 3-chloro-2-methoxybenzene Reaction1 Nitration Reaction (0-5 °C) Starting Material->Reaction1 Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate 3-chloro-2-methoxy-5-nitrobenzene Workup1->Intermediate Reaction2 Bromination Reaction Intermediate->Reaction2 Brominating Agent Br₂ / FeBr₃ Brominating Agent->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Column Chromatography or Recrystallization Workup2->Purification Final Product This compound Purification->Final Product

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Protocols
PART 1: Nitration of 3-chloro-2-methoxybenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-chloro-2-methoxybenzene156.6110.0 g0.0638
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.015.5 mL-
Dichloromethane84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-chloro-2-methoxybenzene (10.0 g, 0.0638 mol). Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (25 mL) to concentrated nitric acid (5.5 mL) while cooling in an ice bath. Caution: This is a highly exothermic reaction.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 3-chloro-2-methoxybenzene over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methoxy-5-nitrobenzene.

PART 2: Bromination of 3-chloro-2-methoxy-5-nitrobenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-chloro-2-methoxy-5-nitrobenzene201.5912.0 g0.0595
Dichloromethane84.93100 mL-
Iron(III) Bromide (anhydrous)295.560.5 g0.0017
Bromine159.813.2 mL (9.6 g)0.060
Saturated Sodium Thiosulfate Solution-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve the crude 3-chloro-2-methoxy-5-nitrobenzene (12.0 g, 0.0595 mol) in dichloromethane (100 mL).

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.5 g, 0.0017 mol) to the solution.

  • Addition of Bromine: In the dropping funnel, place a solution of bromine (3.2 mL, 0.060 mol) in 20 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1).

  • Quenching: Upon completion, slowly add saturated sodium thiosulfate solution (50 mL) to quench the excess bromine.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.[4]

  • Recrystallization: Suitable solvents for recrystallization include ethanol or a mixture of hexane and ethyl acetate.[4] Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4] Collect the crystals by vacuum filtration.[4]

  • Column Chromatography: For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[4]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and bromine are highly corrosive and toxic. Handle with extreme care.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the principles of electrophilic aromatic substitution, researchers can efficiently prepare this valuable building block for a variety of applications in drug discovery and materials science.

References
  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • Chegg. (2020, October 28). This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1242.
  • PubChem. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitrobenzyl bromides.
  • Google Patents. (n.d.). Preparation method of 1-bromo-3-nitrobenzene.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a polyfunctionalized aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern, featuring distinct electronic and steric properties, allows for a range of selective chemical transformations. This guide provides an in-depth analysis of its reactivity and details robust protocols for its application in key synthetic strategies, including regioselective cross-coupling and chemoselective reduction. These methodologies are of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

Polyfunctionalized aromatic systems are the cornerstone of modern drug discovery and materials science.[1] The compound this compound (CAS No. 1215205-94-9) is a prime example of a scaffold designed for predictable and selective reactivity.[2]

Molecular Structure and Physicochemical Properties:

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1215205-94-9[2]
Molecular Formula C₇H₅BrClNO₃[3]
Molecular Weight 266.48 g/mol [3]
Boiling Point 322.2±37.0 °C (Predicted)[2]
Density 1.737±0.06 g/cm3 (Predicted)[2]
Storage Sealed in dry, 2-8°C[2][3]

The strategic arrangement of its functional groups dictates its synthetic utility:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but is readily converted into a versatile amino group.

  • Halogens (Br, Cl): Serve as key leaving groups for transition-metal-catalyzed cross-coupling reactions. Their differential reactivity (C-Br > C-Cl) is the basis for regioselective synthesis.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electronic landscape of the ring.

This unique combination allows chemists to perform sequential, site-selective modifications, making it an invaluable intermediate for building complex molecular libraries.

Core Synthetic Applications & Workflow

The primary utility of this compound stems from three distinct, yet complementary, reaction pathways. The choice of reaction conditions allows a chemist to selectively address different functional handles on the molecule.

G cluster_0 Primary Synthetic Pathways A 1-Bromo-3-chloro-2-methoxy- 5-nitrobenzene B Regioselective Suzuki Coupling (Site-Selective C-C Bond Formation) A->B  Pd Catalyst, Boronic Acid C Chemoselective Nitro Reduction (Amine Synthesis) A->C  Reducing Agent (e.g., SnCl2) D Nucleophilic Aromatic Substitution (SNAr) (Generally Disfavored) A->D  Strong Nucleophile (Requires harsh conditions) E Product 1: Aryl-Substituted Derivative B->E F Product 2: Versatile Aniline Intermediate C->F

Caption: Key synthetic transformations of the title compound.

Application Protocol I: Regioselective Suzuki-Miyaura Cross-Coupling

Expertise & Causality: Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation.[4][5] The key to selectivity when multiple halogens are present lies in the bond dissociation energies and their reactivity in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more reactive towards Pd(0) insertion than the C-Cl bond.[6] This allows for the selective formation of a biaryl linkage at the C1 position while leaving the C3-chloro substituent intact for potential subsequent transformations.

We select a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) to promote efficient oxidative addition and reductive elimination. A carbonate base is used to activate the boronic acid partner in the transmetalation step.

Protocol: Selective Suzuki Coupling at the C-Br Bond

Reaction Scheme: (Self-generated image, not from search)

Reagent Table:

ReagentM.W. ( g/mol )AmountmmolsEquiv.
This compound266.48266 mg1.01.0
Phenylboronic acid121.93146 mg1.21.2
Pd(OAc)₂224.5011.2 mg0.050.05
SPhos410.4841.0 mg0.100.10
K₂CO₃138.21415 mg3.03.0
Toluene/H₂O-10 mL / 2 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add toluene (10 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90°C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product, 3-chloro-2-methoxy-5-nitro-1,1'-biphenyl.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ Int1 Ar-Pd(II)L₂(Br) Pd0->Int1 Int2 Ar-Pd(II)L₂(Ar') Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination ArAr R-R' Int2->ArAr ArBr R-Br ArBr->Int1 Oxidative Addition ArBOH R'-B(OH)₂ ArBOH->Int1

Sources

The Versatile Intermediate: A Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of 1-bromo-3-chloro-2-methoxy-5-nitrobenzene as a synthetic intermediate. Herein, we explore its synthesis, reactivity, and application in constructing complex molecular architectures, providing both theoretical insights and practical, step-by-step protocols.

Introduction: A Building Block of Strategic Importance

This compound is a polyfunctionalized aromatic compound that holds significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a nitro group, a methoxy group, and two distinct halogen atoms (bromine and chlorine), offers a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective and sequential reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methoxy group and the halogens provide multiple handles for cross-coupling and nucleophilic substitution reactions. Understanding the interplay of these functionalities is key to unlocking the synthetic potential of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1215205-94-9[2]
Molecular Formula C₇H₅BrClNO₃[3]
Molecular Weight 266.48 g/mol [3]
Appearance Likely a solidInferred from related compounds
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification: A Proposed Pathway

A logical approach would be to start with a commercially available, appropriately substituted aniline or phenol and introduce the required functionalities in a controlled manner. For instance, a plausible route could involve the nitration of a di-substituted methoxybenzene precursor. The regioselectivity of the nitration and halogenation steps would be critical and would need to be carefully controlled through the choice of reagents and reaction conditions.

Conceptual Workflow for Synthesis:

A Starting Material (e.g., 2-chloro-6-bromoanisole) B Nitration (HNO₃/H₂SO₄) A->B Electrophilic Aromatic Substitution C This compound B->C Product Formation D Purification (Recrystallization/Chromatography) C->D Isolation E Characterization (NMR, MS, IR) D->E Verification

Caption: A conceptual workflow for the synthesis of this compound.

Proposed Laboratory Protocol for Synthesis

This protocol is a representative example based on general procedures for the nitration of halogenated aromatic compounds. Optimization will be necessary to achieve a good yield and purity of the desired product.

Materials:

  • 2-Bromo-6-chloroanisole (or a similarly suitable precursor)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add the starting material (1 equivalent) to the cold sulfuric acid while stirring.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and isomeric byproducts. Recrystallization is often an effective method for obtaining highly pure crystalline solids.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring. Due to the lack of direct experimental data in the literature, predicted spectra should be compared with the experimental results.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro (NO₂) and methoxy (OCH₃) groups.

Reactivity and Strategic Applications

The unique arrangement of substituents on this compound allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses. The bromine and chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, while the nitro group can be a precursor to an amino group or can activate the ring for nucleophilic aromatic substitution under certain conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] In the case of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine position under carefully controlled conditions. This enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

General Reaction Scheme for Suzuki-Miyaura Coupling:

reactant This compound product Coupled Product reactant->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol provides a general guideline for the selective Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene/Water (e.g., 10:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds.[5][6][7] Similar to the Suzuki-Miyaura coupling, selective amination at the more reactive C-Br bond can be achieved. This reaction is invaluable for the synthesis of substituted anilines, which are common motifs in pharmaceuticals.

General Reaction Scheme for Buchwald-Hartwig Amination:

reactant This compound product Aminated Product reactant->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol: Selective Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for achieving high yields, especially with less reactive amines.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Safety and Handling

As with any chemical substance, this compound and its precursors and reaction products should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of structurally similar compounds, such as 1-bromo-3-nitrobenzene and 3-bromo-5-nitroanisole, suggest that it should be treated as a hazardous substance.[1][8]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8]

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate with significant potential in the development of complex organic molecules. Its unique substitution pattern allows for selective and sequential transformations, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and application based on established chemical principles and protocols for analogous compounds. Researchers and scientists are encouraged to use this information as a starting point for their synthetic endeavors, with the understanding that optimization of the described protocols will be essential for successful outcomes.

References

  • Tokyo Chemical Industry Co., Ltd. (2023).
  • MySkinRecipes. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Fisher Scientific.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. [Link]

  • National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Amazon AWS. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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The Synthetic Versatility of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene: A Gateway to Novel Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene in medicinal chemistry. While direct applications of this specific molecule in publicly documented drug synthesis are limited, its polysubstituted aromatic structure presents a rich platform for the generation of diverse and complex molecular architectures. By examining the reactivity of its constituent functional groups—bromo, chloro, methoxy, and nitro—through the lens of closely related analogues, we can delineate a clear roadmap for its utilization in drug discovery and development. This document offers detailed protocols for key synthetic transformations, including nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of modern drug discovery, the rational design of novel bioactive molecules is a cornerstone of therapeutic innovation.[1] Polysubstituted aromatic compounds are pivotal intermediates, offering a rigid scaffold upon which a variety of functional groups can be strategically placed to modulate pharmacological activity.[2] The subject of this guide, this compound, is a prime example of such a versatile chemical entity. Its unique arrangement of electron-withdrawing and electron-donating groups, along with multiple reactive handles, allows for a diverse array of chemical transformations.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, activating it for nucleophilic aromatic substitution.[2][3] Furthermore, the nitro group is a versatile precursor to the crucial amino functionality, a common feature in many pharmaceutical agents.[4][5][6] The bromo and chloro substituents serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9]

This guide will delve into the synthetic potential of this compound by presenting detailed, field-proven protocols for its key transformations, based on established methodologies for analogous compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1215205-94-9Chemical Vendor Data
Molecular Formula C₇H₅BrClNO₃Chemical Vendor Data
Molecular Weight 266.48 g/mol Chemical Vendor Data
Appearance Pale yellow solid (predicted)Inferred from Analogues
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. Poorly soluble in water.Inferred from Analogues

Safety Profile:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12][13]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13]

Core Synthetic Transformations and Application Protocols

The synthetic utility of this compound is predicated on the sequential or orthogonal reactivity of its functional groups. The following sections provide detailed protocols for key transformations, based on well-established procedures for analogous compounds.

Reduction of the Nitro Group: Gateway to Anilines

The reduction of the nitro group to an aniline is a fundamental transformation in medicinal chemistry, as the resulting amino group is a key pharmacophore and a versatile handle for further functionalization.[4][5][6] A variety of methods are available for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups.[14]

Protocol 1: Selective Reduction of a Halogenated Nitroarene using Hydrazine Hydrate and Pd/C

This protocol is adapted from a procedure known for its high selectivity in the presence of halogens.[15]

Workflow Diagram:

Nitro_Reduction Start This compound in Methanol Reagents Add Pd/C (5 mol%) and Hydrazine Hydrate (10 equiv.) Start->Reagents Reaction Reflux at 80°C for 30 min - 2h (Monitor by TLC) Reagents->Reaction Workup Filter through Celite® Concentrate filtrate Reaction->Workup Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Product 4-Bromo-2-chloro-3-methoxy-aniline Purification->Product

Caption: Workflow for the selective reduction of the nitro group.

Materials:

  • Halogenated nitroarene (e.g., this compound) (1.0 mmol)

  • Palladium on carbon (5% w/w, 5 mol%)

  • Hydrazine hydrate (10.0 mmol)

  • Methanol (5 mL)

  • Celite®

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the halogenated nitroarene (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 5% Pd/C (5 mol%).

  • To this suspension, add hydrazine hydrate (10.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired aniline.[15]

Causality and Insights: The use of hydrazine hydrate as a hydrogen source in the presence of a palladium catalyst offers a milder alternative to high-pressure hydrogenation, which can sometimes lead to dehalogenation.[15] This method demonstrates excellent functional group tolerance, preserving the bromo and chloro substituents for subsequent cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[3][16][17] In the case of this compound, the chlorine atom is positioned ortho to the nitro group, making it susceptible to displacement by various nucleophiles.

Protocol 2: Representative Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

This protocol is a general representation of an SNAr reaction to form a diaryl ether linkage, a common motif in bioactive molecules.

Workflow Diagram:

SNAr_Reaction Start This compound and Substituted Phenol in DMF Base Add K₂CO₃ (2.0 equiv.) Start->Base Reaction Heat at 80-120°C for 4-12h (Monitor by TLC/LC-MS) Base->Reaction Workup Cool to RT, pour into water Extract with EtOAc Reaction->Workup Purification Dry organic layer (Na₂SO₄) Concentrate and purify by chromatography Workup->Purification Product Substituted Diaryl Ether Purification->Product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 mmol)

  • Substituted phenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a stirred solution of the substituted phenol (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Causality and Insights: The choice of a polar aprotic solvent like DMF is crucial for SNAr reactions as it solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The nitro group stabilizes the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.[16]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the aromatic ring are excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-N bonds.[7][8][9]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[9][18] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0), selective coupling at the bromine position is generally achievable under carefully controlled conditions.

Protocol 3: Representative Suzuki-Miyaura Coupling at the Bromo Position

This protocol outlines a typical procedure for the selective Suzuki-Miyaura coupling.

Workflow Diagram:

Suzuki_Coupling Start This compound, Boronic Acid/Ester, and Base in Toluene/H₂O Catalyst Add Pd(PPh₃)₄ (5 mol%) Start->Catalyst Reaction Heat at 90-110°C under N₂ for 6-18h (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Cool to RT, separate layers Extract aqueous layer with EtOAc Reaction->Workup Purification Combine organic layers, dry (Na₂SO₄) Concentrate and purify by chromatography Workup->Purification Product Biaromatic Product Purification->Product Buchwald_Hartwig Start This compound, Amine, and Base in Toluene Catalyst Add Pd₂(dba)₃ (2.5 mol%) and Ligand (e.g., XPhos, 5 mol%) Start->Catalyst Reaction Heat at 100-120°C under N₂ for 8-24h (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Cool to RT, filter through Celite® Wash with EtOAc Reaction->Workup Purification Concentrate filtrate and purify by chromatography Workup->Purification Product N-Aryl Amine Product Purification->Product

Sources

synthetic routes to create derivatives from 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Derivatives from 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of this compound. This polysubstituted aromatic compound serves as a versatile scaffold for the development of complex molecules in pharmaceutical and materials science research. The inherent electronic and steric properties of its substituents—a bromo, a chloro, a methoxy, and a nitro group—allow for a range of selective chemical transformations. This document outlines detailed protocols and the underlying chemical principles for key reaction classes, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, Nitro Group Reduction, and Ether Cleavage. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical methodologies required to leverage this valuable building block in their synthetic endeavors.

Foundational Analysis: Reactivity of the Scaffold

The synthetic utility of this compound stems from the distinct reactivity conferred by its four substituents. A thorough understanding of their electronic effects is critical for predicting reaction outcomes and designing selective synthetic routes.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance (-R) and inductive (-I) effects, the nitro group is the dominant activating feature of the ring.[1] It strongly acidifies the aromatic system, making it highly susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C-3) and para (C-1) positions relative to the nitro group.

  • Halogens (-Br, -Cl): Both bromine and chlorine are deactivating via their electron-withdrawing inductive effects (-I), but they can donate electron density through resonance (+R).[1] Crucially, they serve as excellent leaving groups in both nucleophilic aromatic substitution and oxidative addition reactions for cross-coupling. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed processes.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group due to its potent electron-donating resonance effect (+R), which outweighs its inductive withdrawal (-I).[1] It directs electrophiles to the ortho and para positions. While the ring is generally deactivated towards electrophilic substitution by the other groups, the methoxy group can be a target for chemical modification itself, primarily through ether cleavage.

This interplay of functional groups allows for a modular approach to derivatization, as illustrated in the workflow below.

G start This compound snar Nucleophilic Aromatic Substitution (SNA_r) start->snar  Nu:⁻ coupling Pd-Catalyzed Cross-Coupling start->coupling  Pd(0) cat. nitro_red Nitro Group Reduction start->nitro_red  [H] ether_cleavage Methoxy Group Cleavage start->ether_cleavage  BBr₃/HBr prod_snar Amine, Ether, Thioether Derivatives snar->prod_snar prod_coupling Biaryl, Arylamine Derivatives coupling->prod_coupling prod_aniline Aniline Intermediate nitro_red->prod_aniline prod_phenol Phenol Intermediate ether_cleavage->prod_phenol

Figure 1: High-level overview of the primary synthetic pathways for derivatizing the core scaffold.

Strategic Derivatization Pathways

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The strong activation provided by the C-5 nitro group makes the C-1 (para) and C-3 (ortho) positions prime targets for nucleophilic aromatic substitution (SNAr).[2][3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Given that both bromine and chlorine are effective leaving groups, substitution can potentially occur at either C-1 or C-3. Selectivity can often be controlled by the nature of the nucleophile and reaction conditions, though the C-3 position, being ortho to the powerfully activating nitro group, is often highly reactive.

G sub Substrate The nitro group at C-5 activates the C-3 position for nucleophilic attack. meisenheimer Meisenheimer Complex (Resonance-stabilized Anion) Negative charge is delocalized onto the nitro group. sub->meisenheimer  1. Addition  (Rate-determining) nuc Nucleophile (Nu:⁻) nuc->meisenheimer product Product Chloride is eliminated to restore aromaticity. meisenheimer->product  2. Elimination lg Leaving Group (Cl⁻) meisenheimer->lg

Figure 2: Generalized mechanism for SNAr at the C-3 position.

Table 1: Representative SNAr Transformations

NucleophileReagent ExampleTypical ConditionsProduct Class
AmineR-NH₂ (e.g., Morpholine)K₂CO₃, DMSO, 100-140 °CN-Aryl Amine
AlkoxideNaOR (e.g., Sodium Methoxide)Corresponding alcohol (ROH), RefluxAryl Ether
ThiolateNaSR (e.g., Sodium Thiophenoxide)DMF, 80-100 °CAryl Thioether
HydroxideKOH / NaOHHigh Temp (>150 °C), PressurePhenol
Protocol 2.1.1: SNAr with Morpholine

This protocol describes the substitution of the chloro group with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous K₂CO₃.

  • Add DMSO to dissolve the reactants, followed by the addition of morpholine.

  • Heat the reaction mixture to 120 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl morpholine derivative.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds (C-Br and C-Cl) are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5] The C-Br bond at the C-1 position is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond at C-3, allowing for selective functionalization at the C-1 position.

2.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) and is a premier method for constructing biaryl structures.[6][7][8] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[9]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pdiib Ar-Pd(II)-X L₂ oa->pdiib tm Transmetalation pdiib->tm R-B(OR)₂ Base pdii Ar-Pd(II)-R L₂ tm->pdii re Reductive Elimination pdii->re re->pd0 product Ar-R re->product

Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 2.2.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux (approx. 90-100 °C) under an inert atmosphere. Monitor by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the C-1 phenylated product.

2.2.2. Buchwald-Hartwig Amination for C-N Bond Formation

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[10][11][12] This reaction is highly dependent on the choice of palladium precatalyst, ligand, and base. Modern bulky, electron-rich phosphine ligands are essential for achieving high yields.

Table 2: Common Reagents for Buchwald-Hartwig Amination

ComponentExamplesRole
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
Ligand XPhos, SPhos, RuPhosStabilizes Pd center, facilitates oxidative addition and reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the catalytic cycle
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typical
Pathway III: Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine (-NH₂).[13] This transformation fundamentally alters the electronic properties of the ring, converting a strongly deactivating group into a potent activating, ortho, para-directing group.[14] The resulting aniline is a key precursor for a multitude of further reactions, such as diazotization (Sandmeyer reaction) or acylation.

Common reducing agents include:

  • Tin(II) Chloride (SnCl₂): Offers mild conditions and good chemoselectivity.

  • Iron (Fe) or Zinc (Zn) in Acid: A classic and cost-effective method.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method, but care must be taken to avoid dehalogenation, which can occur under harsh conditions.

Protocol 2.3.1: Nitro Group Reduction using SnCl₂

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitroaromatic starting material in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude aniline derivative, which can be purified by chromatography or recrystallization.

Pathway IV: Cleavage of the Methoxy Ether

The methoxy group can be converted to a hydroxyl group (phenol) via ether cleavage. This reaction typically requires a strong Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid like HBr or HI.[15][16] The resulting phenol provides a new site for derivatization through reactions like O-alkylation or esterification.

Protocol 2.4.1: Ether Demethylation using BBr₃

Materials:

  • This compound (1.0 eq)

  • Boron Tribromide (BBr₃) (1.0 M solution in DCM, 1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol, Water

  • Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude phenol by column chromatography.

Conclusion

This compound is a richly functionalized aromatic scaffold that offers multiple, distinct avenues for synthetic elaboration. By strategically targeting its functional groups—the halogens for substitution and cross-coupling, the nitro group for reduction and subsequent transformation, and the methoxy group for cleavage—a diverse library of complex derivatives can be efficiently synthesized. The protocols and principles outlined in this guide serve as a validated starting point for researchers aiming to exploit this versatile chemical building block in drug discovery and materials science.

References

  • ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Farmer, S., et al. (2024). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemsrc. (2025). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chegg. (2022). Solved provide the synthetic route and reaction mechanism of. Retrieved from [Link]

  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of methyl and methoxy substituents on diaryl ether cleavage.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Advanced Protocols for Electrophilic Substitution: A Guide to the Nitration and Halogenation of Substituted Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methoxybenzene Derivatives

Substituted methoxybenzenes are foundational scaffolds in the landscape of medicinal chemistry and materials science. The introduction of nitro and halogen functionalities onto these electron-rich aromatic rings unlocks a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The methoxy group, a potent activating and ortho, para-directing substituent, profoundly influences the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.[1][2] This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for the nitration and halogenation of this vital class of compounds. We will delve into the intricate interplay of electronic and steric effects that govern reaction outcomes, offering researchers the predictive tools and validated procedures necessary for precise and efficient synthesis.

Mechanistic Underpinnings: Controlling Regioselectivity

The reactivity and orientation of electrophilic attack on a substituted methoxybenzene ring are dictated by the combined electronic and steric influences of the substituents. The methoxy group exerts a strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.

Simultaneously, the methoxy group exhibits an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. While the resonance effect generally dominates, leading to overall ring activation and ortho, para direction, the interplay with other substituents can fine-tune the regioselectivity.

Nitration Mechanism

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Nitration_Mechanism cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Resonance Stabilization cluster_2 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2ONO3+ H₂O-NO₂⁺ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO3+->NO2+ - H₂O H2O H₂O Anisole Anisole Sigma_Complex σ-complex (Arenium ion) (Resonance Stabilized) Anisole->Sigma_Complex + NO₂⁺ Product Nitroanisole Sigma_Complex_Deprotonation σ-complex Sigma_Complex_Deprotonation->Product + H₂O - H₃O⁺

Caption: General mechanism of electrophilic aromatic nitration.

The regiochemical outcome of the nitration of substituted methoxybenzenes is a delicate balance between the directing effects of the methoxy group and other substituents, as well as steric hindrance.

Halogenation Mechanism

The halogenation of methoxybenzenes also proceeds via electrophilic aromatic substitution. For less reactive halogens like bromine and chlorine, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often employed to polarize the halogen-halogen bond, creating a more potent electrophile.

Halogenation_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Halogen Halogen (X₂) (e.g., Br₂, Cl₂) ReactionVessel Reaction at Controlled Temperature Halogen->ReactionVessel Catalyst Lewis Acid (optional) (e.g., FeBr₃, AlCl₃) Solvent Solvent (e.g., Acetic Acid, CCl₄) StartMat Substituted Methoxybenzene StartMat->ReactionVessel Quench Quenching (e.g., Na₂S₂O₃ soln.) ReactionVessel->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Halogenated Methoxybenzene Purify->Product

Sources

Application Note: Synthetic Transformations of the Nitro Group in 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of key functional group transformations originating from the nitro group of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. This polysubstituted benzene derivative is a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. The nitro group serves as a versatile synthetic handle, enabling its conversion into an amino group, which can then be further transformed into a wide array of other functional groups via diazonium salt intermediates. This document details field-proven protocols for the reduction of the nitro group and subsequent diazotization-based transformations, including Sandmeyer, Schiemann, hydrolysis, and deamination reactions. Each section provides mechanistic insights, step-by-step experimental procedures, and expected outcomes to support researchers in medicinal chemistry and drug development.

Introduction

Polysubstituted aromatic compounds are foundational scaffolds in the synthesis of complex organic molecules. This compound presents a unique substitution pattern, offering multiple points for synthetic diversification. The nitro group, in particular, is a powerful functional group that can be strategically manipulated. Its reduction to a primary amine, 5-Bromo-3-chloro-2-methoxyaniline, is a gateway transformation that unlocks a rich vein of subsequent chemical modifications. The resulting aniline is a highly valuable intermediate, as the amino group can be converted into a diazonium salt. This transient species is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, allowing for the regioselective introduction of halogens, hydroxyl groups, and other functionalities that are often difficult to install by direct electrophilic aromatic substitution.[1][2][3] This guide provides detailed methodologies for these critical transformations.

PART 1: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis.[4] The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule. For a substrate like this compound, chemoselectivity is paramount to avoid unwanted side reactions such as dehalogenation.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

Expertise & Rationale: Reduction using tin(II) chloride in an acidic medium is a classic and robust method known for its high chemoselectivity.[5] Unlike catalytic hydrogenation, this method generally does not reduce aryl halides, making it ideal for this substrate. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. The workup can be challenging due to the formation of tin salts, but careful pH control can mitigate this issue.[6][7]

Experimental Protocol: Synthesis of 5-Bromo-3-chloro-2-methoxyaniline

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) (15 mL) dropwise. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a cold 30% aqueous sodium hydroxide (NaOH) solution until the pH is >12. This is crucial to dissolve the tin salts as sodium stannate.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Method B: Catalytic Transfer Hydrogenation

Expertise & Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a very clean and efficient method for nitro group reduction.[8][9] However, it carries a risk of dehalogenation, particularly for aryl bromides and iodides.[5] Transfer hydrogenation, using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) or ammonium formate in the presence of Pd/C, can sometimes offer higher selectivity and milder conditions.[10] This method avoids the need for handling hydrogen gas directly.[8][10]

Experimental Protocol: Synthesis of 5-Bromo-3-chloro-2-methoxyaniline

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.0 g) and methanol (20 mL).

  • Catalyst: Carefully add 5% Palladium on carbon (Pd/C) (0.05 eq by weight).

  • Hydrogen Donor: Add hydrazine hydrate (10.0 eq) dropwise at room temperature.[10]

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) for 5-10 minutes.[10] The reaction is often very rapid.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup & Isolation: After completion, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Parameter Method A: SnCl₂/HCl Method B: Catalytic Transfer Hydrogenation
Primary Reagent Tin(II) chloridePalladium on Carbon (Pd/C), Hydrazine Hydrate
Selectivity High (preserves halogens)Good, but risk of dehalogenation
Conditions Reflux in EtOH/HClReflux in MeOH
Workup Requires careful pH adjustmentSimple filtration to remove catalyst
Safety Avoids H₂ gasHydrazine is toxic; handle with care

PART 2: Transformations of 5-Bromo-3-chloro-2-methoxyaniline via Diazotization

The conversion of the newly formed aniline into a diazonium salt opens up a vast array of synthetic possibilities. The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[11][12][13] The resulting arenediazonium salt is highly unstable and is typically used immediately in the subsequent reaction.[11] It is imperative that this reaction is carried out at low temperatures (0-5 °C) to prevent premature decomposition.[11]

Diazotization_Workflow General Workflow for Diazonium Salt Transformations cluster_products Substitution Products Aniline 5-Bromo-3-chloro- 2-methoxyaniline Diazonium Arenediazonium Salt (Intermediate) Aniline->Diazonium NaNO₂, HCl 0-5 °C Sandmeyer Aryl Halides (Cl, Br) Diazonium->Sandmeyer CuCl or CuBr Schiemann Aryl Fluoride Diazonium->Schiemann 1. HBF₄ 2. Heat Hydrolysis Phenol Diazonium->Hydrolysis H₂O, Heat Deamination Deaminated Arene Diazonium->Deamination H₃PO₂ Products Diverse Products

Caption: Synthetic pathways from the aniline intermediate.

Protocol 2.1: General Procedure for Diazotization
  • Aniline Salt Formation: In a flask suitable for the reaction scale, dissolve 5-Bromo-3-chloro-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.[11]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the addition.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[11]

  • Monitoring: After the complete addition, stir for an additional 15 minutes at 0-5 °C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[11]

  • Immediate Use: The resulting cold diazonium salt solution should be used immediately in the next step without isolation.

Sandmeyer Reaction: Halogen Introduction

Expertise & Rationale: The Sandmeyer reaction is a copper(I)-catalyzed substitution of the diazonium group.[14] It is a powerful method for introducing chloride or bromide onto an aromatic ring. The mechanism is believed to proceed via a single-electron transfer from the copper(I) salt to the diazonium ion, generating an aryl radical, dinitrogen gas, and a copper(II) species.[2][15]

Protocol 2.2.1: Synthesis of 1-Bromo-2,5-dichloro-3-methoxybenzene

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.

  • Reaction: Cool the CuCl solution in an ice bath. Slowly add the cold diazonium salt solution (prepared as in Protocol 2.1) to the CuCl solution with vigorous stirring.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt and evolution of N₂ gas.

  • Workup & Purification: Cool the mixture, extract with a suitable solvent like diethyl ether or dichloromethane, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation.

Schiemann Reaction: Fluorine Introduction

Expertise & Rationale: The introduction of fluorine is achieved via the Balz-Schiemann reaction.[16][17] This method involves the formation of an isolable aryldiazonium tetrafluoroborate salt, which upon heating, decomposes to the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[18][19]

Protocol 2.3.1: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene

  • Salt Formation: To the cold aniline solution (from step 1 of Protocol 2.1, but using HBF₄ instead of HCl), add a solution of NaNO₂ as described. Alternatively, prepare the diazonium salt with HCl and then add tetrafluoroboric acid (HBF₄). The aryldiazonium tetrafluoroborate salt will often precipitate.

  • Isolation: Collect the precipitated salt by filtration, wash with cold water, cold ethanol, and then cold diethyl ether. Dry the salt carefully under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.

  • Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in an appropriate flask without solvent until gas evolution ceases. The product can often be distilled directly from the reaction mixture.

  • Purification: The crude aryl fluoride can be purified by distillation or chromatography.

Hydrolysis: Phenol Formation

Expertise & Rationale: The diazonium group can be replaced by a hydroxyl group by heating the aqueous acidic solution of the diazonium salt.[20][21][22] This reaction provides a direct route to phenols from anilines.[21][23]

Protocol 2.4.1: Synthesis of 5-Bromo-3-chloro-2-methoxyphenol

  • Reaction: Take the cold diazonium salt solution (prepared as in Protocol 2.1, preferably using sulfuric acid to avoid competing chloride substitution) and warm it gently to 50-70 °C.

  • Completion: Continue warming until the evolution of nitrogen gas ceases.

  • Workup & Purification: Cool the reaction mixture. Extract the phenolic product with diethyl ether or ethyl acetate. Wash the organic layer with water, dry over Na₂SO₄, and concentrate. The phenol can be purified by column chromatography.

Reductive Deamination: Hydrogen Introduction

Expertise & Rationale: Reductive deamination removes the amino group entirely, replacing it with a hydrogen atom. This is a powerful strategic tool, allowing an amino group to be used as a directing group for other substitutions before being removed. The most common reagent for this transformation is hypophosphorous acid (H₃PO₂).[19][24][25]

Protocol 2.5.1: Synthesis of 1-Bromo-3-chloro-2-methoxybenzene

  • Reaction: To the cold diazonium salt solution (prepared as in Protocol 2.1), add a pre-cooled solution of 50% hypophosphorous acid (H₃PO₂) (5-10 eq).

  • Completion: Allow the reaction to stand at low temperature for an hour, then let it warm to room temperature. Stir for several hours or overnight until gas evolution stops.

  • Workup & Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography or distillation.

Summary of Transformations

Reaction Type Key Reagents Product Functional Group Key Transformation
Reduction SnCl₂/HCl or Pd/C, NH₂NH₂·H₂OAmine (-NH₂)-NO₂ → -NH₂
Sandmeyer CuCl or CuBrChloro (-Cl) or Bromo (-Br)-NH₂ → -N₂⁺ → -Cl or -Br
Schiemann HBF₄, HeatFluoro (-F)-NH₂ → -N₂⁺BF₄⁻ → -F
Hydrolysis H₂O, H⁺, HeatHydroxyl (-OH)-NH₂ → -N₂⁺ → -OH
Deamination H₃PO₂Hydrogen (-H)-NH₂ → -N₂⁺ → -H

Conclusion

This compound is a synthetically versatile starting material. The strategic transformation of its nitro group into an amine, and subsequently into a diazonium salt, provides a robust platform for the introduction of a wide range of functional groups with high regiocontrol. The protocols detailed in this guide are established, reliable methods that empower researchers to access a diverse library of polysubstituted aromatic compounds for applications in drug discovery and materials science. Careful selection of reagents and reaction conditions, as outlined, is crucial for achieving high yields and selectivities in these transformations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry.
  • Request PDF. (n.d.). Chemoselective one-pot reductive deamination of aryl amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wang, Y., & Guziec Jr., F. S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(24), 8293–8296.
  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • ACS Publications. (n.d.). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Phenols from Diazonium Salts. Retrieved from [Link]

  • Neumann, M., Füldner, S., König, B., & Zeitler, K. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(2), 445-450.
  • ACS Omega. (2021).
  • Liu, X., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(11), 13688-13695.
  • Kumar, V., & Kumar, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1349-1375.
  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of phenols.
  • The Hive. (2004). Deamination of Primary Amines with Chloroamine. Retrieved from [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
  • Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]

  • Cowdrey, W. A., & Davies, D. S. (1949). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 199(1056), 114-128.
  • Chemistry LibreTexts. (2025). Reactions of Arylamines. Retrieved from [Link]

  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • PubMed. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds, specifically focusing on optimizing the yield and purity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The electronic and steric effects of the substituents on the benzene ring play a crucial role in the outcome of the electrophilic substitution reactions. This guide will address common challenges encountered during the synthesis, providing practical solutions and the underlying scientific reasoning.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is the most frequently encountered issue. This can often be attributed to suboptimal reaction conditions or the formation of side products.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incomplete Reaction The starting material, 2-bromo-4-chloroanisole, may not have fully reacted. This can be due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or slightly increase the temperature if the reaction is stalling. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Suboptimal Nitrating Agent The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. If the concentration of nitric acid is too low, the reaction may be slow or incomplete.Use a freshly prepared mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Side Reactions Over-nitration (dinitration) or oxidation of the methoxy group can occur if the reaction conditions are too harsh (e.g., high temperature or excessive concentration of the nitrating agent).Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent dropwise to the solution of the starting material to control the exothermic reaction.
Product Loss During Work-up The product may be lost during the extraction and purification steps. This can be due to its partial solubility in the aqueous phase or inefficient extraction.Ensure the reaction mixture is fully quenched in ice-water before extraction. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize the recovery of the product.
Problem 2: Formation of Multiple Isomers

The presence of multiple isomers in the product mixture is a common challenge in the synthesis of polysubstituted benzenes. This complicates the purification process and reduces the yield of the desired product.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incorrect Reaction Temperature Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.Strict temperature control is crucial. Running the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) can improve the regioselectivity of the nitration.
Steric Hindrance The substituents on the benzene ring can sterically hinder the approach of the electrophile to the desired position, leading to substitution at other accessible sites.While steric hindrance is an inherent property of the substrate, using a bulkier solvent might influence the transition state and favor the formation of a specific isomer. However, this requires experimental validation.
Isomerization Although less common for nitration, some electrophilic aromatic substitutions can be reversible, potentially leading to the formation of thermodynamically more stable isomers over time.Keep the reaction time to the minimum required for the complete consumption of the starting material, as monitored by TLC or GC.
Problem 3: Difficulty in Purifying the Product

Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of unreacted starting material and isomeric byproducts with similar physical properties.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Similar Polarity of Components The desired product, starting material, and isomers may have very similar polarities, making them difficult to separate by standard column chromatography.Use a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) for purification. Alternatively, recrystallization from a suitable solvent system can be effective if the impurities have different solubilities.
Oily Product The crude product may be an oil, which can be more challenging to purify than a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If the product remains an oil, purification by column chromatography is the best option.
Thermal Instability The product may be thermally labile, decomposing during purification methods that involve heat, such as distillation.Avoid high temperatures during purification. If using a rotary evaporator to remove solvent, use a water bath at a moderate temperature (e.g., 40-50 °C) and reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic route for this compound?

A plausible and efficient route is the electrophilic nitration of 2-bromo-4-chloroanisole. The methoxy group is a strong ortho-, para-directing group, while the bromo and chloro groups are deactivating but also ortho-, para-directing. The combined directing effects favor the introduction of the nitro group at the C5 position.

Synthetic_Route Start 2-Bromo-4-chloroanisole Reagents HNO₃, H₂SO₄ Start->Reagents Product This compound Reagents->Product Nitration @ 0-10 °C

Caption: Proposed synthesis of this compound.

Q2: How do I prepare the nitrating mixture?

The nitrating mixture should be prepared fresh by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The addition is exothermic and should be done with caution. The typical ratio is 1:1 (v/v), but this may need to be optimized for your specific reaction scale.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): Ideal for quickly monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components in the reaction mixture, including the desired product and any isomers or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for confirming its purity.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the C-O-C stretch of the methoxy group.

Q4: What safety precautions should be taken during this synthesis?

  • Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. They are highly corrosive and can cause severe burns.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can run away if not properly controlled. Maintain a low temperature and add the nitrating agent slowly.

  • Have a base (e.g., sodium bicarbonate solution) ready to neutralize any acid spills.

Experimental Protocol: Nitration of 2-Bromo-4-chloroanisole

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-bromo-4-chloroanisole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromo-4-chloroanisole (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or acetic acid. Cool the flask to 0 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-bromo-4-chloroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Product by TLC/GC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Starting Material Remains Check_Reaction->Incomplete_Reaction Incomplete Multiple_Products Multiple Products: Isomers or Byproducts Check_Reaction->Multiple_Products Impure Purification_Issue Purification Issue Check_Reaction->Purification_Issue Product Looks Clean but Low Mass Optimize_Time_Temp Increase Reaction Time or Temperature Slightly Incomplete_Reaction->Optimize_Time_Temp Optimize_Nitrating_Agent Check Purity/Concentration of Nitrating Agent Incomplete_Reaction->Optimize_Nitrating_Agent Optimize_Temp_Control Improve Temperature Control (0-5 °C) Multiple_Products->Optimize_Temp_Control Optimize_Purification Optimize Column Chromatography or Recrystallization Purification_Issue->Optimize_Purification Pure_Product High Yield of Pure Product Optimize_Time_Temp->Pure_Product Optimize_Nitrating_Agent->Pure_Product Optimize_Temp_Control->Pure_Product Optimize_Purification->Pure_Product

Caption: A troubleshooting workflow for optimizing the synthesis.

References

  • Title: Nitration of Aromatic Compounds Source: Organic Chemistry, 5th Edition by Paula Yurkanis Bruice URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR) Source: Khan Academy URL: [Link]

Technical Support Center: Purification of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the successful purification of this key chemical intermediate. The protocols and advice provided herein are synthesized from established laboratory techniques for structurally similar compounds and are intended to serve as a robust starting point for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Common synthesis strategies, such as sequential halogenation and nitration of a methoxybenzene precursor, can lead to several types of impurities.[1] These may include:

  • Isomeric byproducts: Regioisomers formed during the electrophilic aromatic substitution steps are common. The directing effects of the methoxy, bromo, and chloro groups determine the substitution pattern, but minor isomers can still form.

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction intermediates: Incomplete reactions can leave residual intermediates in your crude product.

  • Byproducts from side reactions: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and potentially lead to side reactions.[1]

Q2: I have a small sample of crude product. Which purification method is most suitable?

A2: For small-scale purification, column chromatography is generally the most effective method, especially for removing closely related impurities like isomers.[2][3] This technique offers high resolution and allows for the separation of compounds with very similar physical properties.[2]

Q3: My crude product is a dark, oily solid. What is the best first step for purification?

A3: For a dark, oily solid, a good first step is often recrystallization . This technique is excellent for removing colored impurities and can significantly improve the purity of your compound before attempting more sensitive methods like column chromatography.[2][3] If the solution remains colored after dissolving the crude product, you can add a small amount of activated charcoal to adsorb the colored impurities before hot filtration.[2][3]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A good starting point for a compound like this compound would be to test solvents like methanol, ethanol, or a mixture of hexane and ethyl acetate.[3] You can perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most suitable one.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form upon cooling during recrystallization. The compound may be too soluble in the chosen solvent, or too much solvent was used.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. If that fails, select a less polar solvent or a solvent mixture.
The purified product is still colored after recrystallization. Colored impurities may be co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2][3]
The spots on my TLC plate are streaking during column chromatography. The sample may be overloaded on the column, or the solvent system may be too polar.Use a smaller amount of your crude product or a larger column. Adjust the eluent system to be less polar.
The separation between my desired compound and an impurity is poor during column chromatography. The eluent system is not optimized for the separation.Perform a more thorough TLC analysis with various solvent mixtures to find an eluent system that provides a clear separation between your compound and the impurity. Aim for an Rf value of 0.2-0.4 for your desired compound.[2][3]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, dissolve a few milligrams of the crude this compound in a minimal amount of a test solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show crystal formation upon cooling.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.[2][3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[2][3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[2][3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3] Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol assumes silica gel as the stationary phase.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will give your target compound an Rf value between 0.2 and 0.4.[2][3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.[4]

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[4]

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Purification Recrystallization->ColumnChromatography For High Purity PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, NMR, etc.) PureProduct->Analysis

Caption: Decision workflow for the purification of this compound.

References

  • A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. Benchchem.
  • Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography. Benchchem.
  • 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem. Benchchem.

Sources

Technical Support Center: Nitration of Halogenated Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of halogenated methoxybenzenes. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My mononitration of a haloanisole is yielding a complex mixture of isomers. How can I improve the regioselectivity?

Answer: This is a classic challenge rooted in the competing directing effects of the substituents on the aromatic ring. Both the methoxy group (-OCH₃) and halogens (-F, -Cl, -Br, -I) are ortho, para-directors.[1][2] However, their electronic influences are quite different:

  • Methoxy Group: A strongly activating group due to the resonance donation of its lone pair electrons. It strongly directs incoming electrophiles to the positions ortho and para to it.[3]

  • Halogen Group: A deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (the arenium ion) via resonance when the attack is at these positions.[2][4]

The final isomer distribution is a delicate balance between these electronic effects and steric hindrance. For instance, in the nitration of 2-chloroanisole, the primary products will be 2-chloro-6-nitroanisole and 2-chloro-4-nitroanisole. The methoxy group's powerful activating effect typically governs the primary positions of attack.

Troubleshooting Steps to Improve Regioselectivity:

  • Lower the Reaction Temperature: Temperature control is critical. Running the reaction at 0°C or even -10°C can significantly enhance selectivity. Lower temperatures favor the kinetically controlled product, often increasing the ratio of the sterically less hindered para-isomer.[5]

  • Modify the Nitrating Agent: The standard concentrated HNO₃/H₂SO₄ mixture is highly reactive and can lead to reduced selectivity.[6] Consider milder or bulkier nitrating agents which can be more sensitive to steric factors.

  • Utilize Shape-Selective Catalysis: For advanced applications, solid acid catalysts like zeolites can be employed. The defined pore structure of zeolites can sterically hinder the formation of certain isomers, dramatically favoring the para product.[7][8]

Diagram: Directing Effects in Haloanisole Nitration

G cluster_0 Substituent Effects cluster_1 Reaction Pathway Haloanisole Halogenated Methoxybenzene Methoxy Methoxy (-OCH3) Strong Activator Ortho, Para-Director Halogen Halogen (-X) Weak Deactivator Ortho, Para-Director Attack Electrophilic Attack Methoxy->Attack Directs Halogen->Attack Directs Nitronium Nitronium Ion (NO2+) Electrophile Nitronium->Attack Products Mixture of Ortho/Para Isomers Attack->Products

Caption: Logic of competing directing groups in haloanisole nitration.

Question 2: I'm observing a significant byproduct where my halogen (or methoxy group) has been replaced by a nitro group. What is happening?

Answer: You are encountering ipso-substitution (or ipso-nitration). This is an electrophilic aromatic substitution where the incoming electrophile (the nitronium ion, NO₂⁺) attacks a ring position that is already substituted by a group other than hydrogen.[9][10] This group is then displaced.

The mechanism proceeds through a standard arenium ion intermediate. If the substituent at the point of attack (the ipso position) is a good leaving group, it can be eliminated instead of a proton to restore aromaticity. Halogens, particularly bromine and iodine, can be susceptible to this. While less common for the methoxy group, under harsh conditions it can also be displaced. The term was first used in 1971 by Perrin and Skinner during their investigation into the nitration of chloroanisole.[10]

Factors Favoring Ipso-Substitution:

  • Nature of the Halogen: Larger halogens (Br, I) are better leaving groups and are more prone to ipso-displacement than chlorine.

  • Reaction Conditions: Forcing conditions, such as high concentrations of nitric acid or elevated temperatures, increase the likelihood of ipso-attack.

  • Electronic Stabilization: The arenium ion formed from ipso-attack must be sufficiently stable. The presence of the strongly activating methoxy group helps stabilize this intermediate, making the pathway more accessible.

Troubleshooting Steps to Minimize Ipso-Substitution:

  • Use Milder Nitrating Agents: Avoid excessively strong acid systems. Reagents like acetyl nitrate (formed in situ from HNO₃ and acetic anhydride) or dinitrogen pentoxide (N₂O₅) can be effective while reducing ipso-attack.[7]

  • Strict Temperature Control: Maintain low temperatures (below 5°C) throughout the reaction and during the addition of the nitrating agent.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nitrating species. Using a solvent like acetic anhydride can favor the desired substitution pathway.[11]

Diagram: Mechanism of Ipso-Substitution

G Start Haloanisole Arenium_Ion Ipso Arenium Ion (Carbocation Intermediate) Start->Arenium_Ion Attack at C-X bond NO2+ NO2+ Product Nitroanisole (Ipso Product) Arenium_Ion->Product Loss of X+ Leaving_Group X+ caption Simplified pathway of ipso-substitution.

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Technical Support Center: Optimizing Suzuki Coupling with Polysubstituted Benzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by sterically hindered and electronically complex polysubstituted benzene substrates. Our goal is to move beyond generic protocols and provide a framework for rational problem-solving, grounded in mechanistic understanding. Here, we address the common pitfalls and nuances of these demanding reactions in a practical, question-and-answer format.

Core Principles: A Mechanistic Refresher

Before troubleshooting, it's crucial to understand the engine driving the reaction: the palladium catalytic cycle. The Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] Success with challenging substrates hinges on ensuring each step proceeds efficiently, as steric hindrance can create bottlenecks at any point in the cycle.

The active catalyst is a Pd(0) species.[2] The cycle begins with the insertion of this Pd(0) catalyst into the carbon-halide bond of the electrophile (Oxidative Addition), forming a Pd(II) complex.[1] Concurrently, the organoboron species is activated by a base to form a more nucleophilic boronate complex.[3][4] This boronate then exchanges its organic group with the halide on the Pd(II) center (Transmetalation).[1] The final, and often challenging, step is Reductive Elimination, where the two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Activation Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl L₂PdII(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [Ar²-B(OR)₂OH]⁻ PdII_Biphasic L₂PdII(Ar¹)(Ar²) TM->PdII_Biphasic RE Reductive Elimination PdII_Biphasic->RE Often rate-limiting for hindered substrates RE->Pd0 Ar¹-Ar² (Product) Boronic Ar²-B(OR)₂ Boronate [Ar²-B(OR)₂OH]⁻ (Activated Nucleophile) Boronic->Boronate Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate Boronate->TM Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages.

Troubleshooting Guide

This section addresses specific experimental failures. We diagnose the problem, explore the likely causes rooted in chemical principles, and provide actionable solutions.

Q1: My reaction shows no conversion. My starting materials (Aryl Halide and Boronic Acid) are recovered unchanged. What should I check first?

A: Zero conversion typically points to a fundamental failure in initiating the catalytic cycle. The most common culprits are the catalyst's activity or the first step, oxidative addition.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species was not generated or was deactivated. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction, which can be inefficient. Air-sensitive Pd(0) sources like Pd₂(dba)₃ can degrade upon improper storage.

    • Solution: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed for reliable and rapid generation of the active LPd(0) catalyst, which is critical for initiating the reaction.[6]

  • Potential Cause 2: Failure of Oxidative Addition. This is the rate-determining step for many Suzuki couplings, especially with electron-rich or sterically hindered aryl halides (and particularly aryl chlorides).[1] Your ligand may not be suitable for this challenging step.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-X bond.[1][6] For a di-ortho-substituted aryl bromide, a ligand like SPhos or XPhos is an excellent starting point.[6]

  • Potential Cause 3: Oxygen Contamination. The presence of oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.

    • Solution: Ensure your solvent and reaction mixture are rigorously degassed.[6] This is not optional. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 10-15 minutes and maintain a positive pressure of inert gas throughout the reaction setup and duration.[5]

Q2: My reaction is very slow and stalls at ~30-50% conversion, even after prolonged heating. What is causing this bottleneck?

A: Stalled reactions suggest that the catalyst is either slowly deactivating or one of the catalytic cycle steps is exceptionally sluggish, but not completely inhibited.

  • Potential Cause 1: Poor Solubility. In biphasic systems (e.g., Toluene/Water), poor mixing or insolubility of one of the starting materials or the base can starve the catalytic cycle.

    • Solution: Increase the stirring rate significantly to maximize the interfacial area where the reaction occurs.[6] Consider switching to a solvent system that offers better solubility for all components, such as dioxane, 2-MeTHF, or DMF.[6]

  • Potential Cause 2: Inefficient Transmetalation. The base may be too weak or poorly soluble to efficiently generate the boronate species required for transmetalation.

    • Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃ in a toluene/water mixture, consider switching to Cs₂CO₃, which is more soluble and basic, or K₃PO₄, which is often effective, particularly in anhydrous conditions.[5][6]

  • Potential Cause 3: Product Inhibition / Slow Reductive Elimination. With highly substituted biaryl products, the final reductive elimination step can become the new rate-limiting step. The bulky product can be slow to dissociate from the palladium center, preventing catalyst turnover.

    • Solution: Employ a very bulky ligand. Ligands like XPhos or tBuXPhos are designed with significant steric hindrance that promotes the reductive elimination of bulky products.[6] Increasing the reaction temperature may also provide the necessary energy to overcome this barrier.

Q3: My desired product is formed, but I see significant amounts of side products, mainly homocoupling of my boronic acid and protodeboronation of my starting material.

A: This indicates that while the catalyst is active, undesirable reaction pathways are competing with the main cross-coupling cycle.

  • Potential Cause 1: Protodeboronation. This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It's often exacerbated by high temperatures and extended reaction times in aqueous basic media.

    • Solution 1: Use anhydrous conditions. Switching from an aqueous base like K₂CO₃/H₂O to anhydrous, powdered K₃PO₄ in a solvent like dioxane can significantly reduce this side reaction.[6]

    • Solution 2: Protect the boronic acid. Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester. These are more resistant to premature hydrolysis but are still active in the catalytic cycle.[6]

  • Potential Cause 2: Homocoupling. The formation of Ar²-Ar² (from the boronic acid) is often a sign of oxygen in the reaction mixture, which can mediate this oxidative coupling. The formation of Ar¹-Ar¹ (from the aryl halide) can occur through various side pathways.

    • Solution: As with zero conversion, the primary solution is rigorous degassing of all reagents and solvents.[6] Additionally, using bulky phosphine ligands can sterically inhibit the formation of palladium complexes that lead to homocoupling.[6]

Frequently Asked Questions (FAQs)

Q: How do I choose the right ligand for my polysubstituted system?

A: For sterically demanding substrates, the ligand is arguably the most critical variable. You need a ligand that is both electron-rich (to promote oxidative addition) and bulky (to promote reductive elimination). Start with the "go-to" ligands for challenging couplings.

Ligand ClassExample LigandsKey Strengths for Hindered Substrates
Buchwald Biarylphosphines XPhos, SPhos, RuPhosExcellent balance of steric bulk and electron-donating ability. Widely successful for di-ortho-substituted substrates.[6]
Dialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, very effective for activating unreactive aryl chlorides.[1][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often in PEPPSI pre-catalysts)Strong sigma-donors that form very stable Pd-complexes, useful for difficult oxidative additions.[3][6]
Bidentate Phosphines dppf, XantphosGenerally less effective for highly hindered substrates compared to bulky monodentate ligands, but can be useful in specific cases.[7]

Q: What is the role of the base, and how do I select one?

A: The base has two primary roles: activating the boronic acid to form the boronate and neutralizing the acid generated in the cycle.[3][4] The choice of base is a balance between reactivity and the stability of your substrates.

BaseCommon Solvent(s)Characteristics & Use Cases
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, effective choice. Cesium carbonate is stronger and more soluble, often giving better results for sluggish reactions.[5]
K₃PO₄ Dioxane, Toluene (often anhydrous)A strong base that works well in anhydrous conditions, minimizing protodeboronation.[6]
Organic Bases (e.g., Et₃N) DMF, THFWeaker bases, used for substrates sensitive to strong inorganic bases. Often less effective for hindered couplings.
Fluoride Sources (e.g., KF, CsF) THF, DioxaneCan be effective in activating boronic acids, especially if base-labile groups are present.[3]

Q: Does the choice of aryl halide (I, Br, Cl, OTf) matter?

A: Absolutely. The reactivity of the aryl halide (the electrophile) directly impacts the oxidative addition step. The general order of reactivity is I > OTf > Br >> Cl.[1][4]

  • Aryl Iodides: Most reactive, but can sometimes bind too strongly to the palladium center, slowing catalyst turnover.[2]

  • Aryl Bromides: The most common choice, offering a good balance of reactivity and stability.[6]

  • Aryl Chlorides: Least reactive and cheapest. Require highly active catalyst systems with very electron-rich ligands (e.g., P(t-Bu)₃ or specific Buchwald ligands) to achieve good results.[1][6]

  • Aryl Triflates (OTf): Reactivity is comparable to bromides, making them an excellent alternative when the corresponding halide is unavailable.[3]

General Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a substituted phenylboronic acid.

1. Reagent Preparation:

  • Aryl Bromide (1.0 eq)

  • Boronic Acid (1.2 - 1.5 eq)

  • Base: Anhydrous, powdered K₃PO₄ (3.0 eq)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (to make a ~0.1 M solution based on the aryl bromide)

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous dioxane. The mixture will likely be a suspension.

3. Degassing (Critical Step):

  • Sparge the reaction mixture by bubbling Argon gas through it via a long needle for 10-15 minutes while stirring.[5] This removes dissolved oxygen from the solvent.

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. For heterogeneous mixtures, effective stirring is essential.[6]

  • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under positive Argon pressure).

5. Workup:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If a reaction fails, follow a logical diagnostic sequence. This workflow helps to avoid randomly changing multiple variables at once.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Reaction Failed (Low or No Yield) check_sm Analysis: 1. Check Starting Material Purity 2. Confirm SMs are present (TLC/LCMS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok degas Was degassing thorough? (Solvent + Headspace) sm_ok->degas Yes sm_impure Action: Purify Starting Materials and repeat. sm_ok->sm_impure No catalyst_active Is the Catalyst/Pre-catalyst active? (Use fresh / new pre-catalyst) degas->catalyst_active ligand_choice Is the ligand appropriate? (Switch to bulkier, e-rich ligand, e.g., XPhos) catalyst_active->ligand_choice base_choice Is the base strong/soluble enough? (Switch K₂CO₃ -> Cs₂CO₃ or K₃PO₄) ligand_choice->base_choice solvent_choice Are reagents soluble? (Switch Toluene -> Dioxane/DMF) base_choice->solvent_choice temp Is temperature high enough? (Increase temp by 20°C) solvent_choice->temp temp->start Re-evaluate

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Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. We will focus on a common and practical synthetic route: the electrophilic nitration of 2-Bromo-4-chloroanisole.

I. Synthetic Strategy Overview

The synthesis of this compound is most practically achieved through the nitration of the commercially available precursor, 2-Bromo-4-chloroanisole.[1] This approach is favored due to the directing effects of the substituents on the benzene ring. The methoxy (-OCH3) group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The bromine and chlorine atoms are deactivating but also ortho, para-directing. The interplay of these directing effects will be a key consideration in controlling the regioselectivity of the nitration.

Proposed Synthetic Pathway:

G cluster_start Starting Material cluster_reaction Nitration cluster_product Final Product 2-Bromo-4-chloroanisole 2-Bromo-4-chloroanisole Reaction HNO3 / H2SO4 2-Bromo-4-chloroanisole->Reaction Electrophilic Aromatic Substitution This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of 2-Bromo-4-chloroanisole?

A1: The primary challenge is controlling the regioselectivity of the nitration. The methoxy group is a strong ortho, para-director, while the halogen substituents are weaker ortho, para-directors. This can lead to the formation of undesired isomers. Careful control of reaction conditions, particularly temperature and the rate of addition of the nitrating agent, is crucial to favor the formation of the desired 5-nitro isomer.[2]

Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?

A2: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the electrophilic aromatic substitution reaction.[3] The use of this mixed acid system allows for nitration to occur at a practical rate and under controlled temperatures.

Q3: What are the critical safety precautions for this reaction, especially during scale-up?

A3: Nitration reactions are highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[4][5] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Temperature Control: Use a robust cooling system (e.g., an ice-salt bath or a cryostat) to maintain the desired reaction temperature.

  • Slow Addition: Add the nitrating agent slowly and in a controlled manner to prevent a rapid increase in temperature.[6]

  • Emergency Plan: Have an emergency plan in place, including a quench solution (e.g., a large volume of ice water) readily available to stop the reaction in case of a thermal runaway.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the product.

III. Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the purity and dryness of the starting material and reagents. - Optimize the reaction time and temperature. A slightly elevated temperature may be needed, but with extreme caution due to the exothermic nature of the reaction. - Verify the concentration and ratio of the nitric and sulfuric acids.
Formation of Side Products - Strictly control the reaction temperature to minimize the formation of undesired isomers and over-nitrated products. - Optimize the rate of addition of the nitrating agent; a slower addition rate can improve selectivity.
Product Loss During Work-up - Ensure efficient extraction of the product from the aqueous phase by selecting an appropriate organic solvent. - Optimize the purification method (recrystallization or column chromatography) to minimize product loss.
Problem 2: Formation of Multiple Isomers

G Start Multiple Isomers Detected CheckTemp Was the reaction temperature too high? Start->CheckTemp CheckAddition Was the nitrating agent added too quickly? CheckTemp->CheckAddition No SolutionTemp Lower the reaction temperature (e.g., 0-5 °C). CheckTemp->SolutionTemp Yes CheckRatio Was the acid ratio correct? CheckAddition->CheckRatio No SolutionAddition Decrease the addition rate of the nitrating agent. CheckAddition->SolutionAddition Yes SolutionRatio Verify the concentration and ratio of HNO3 to H2SO4. CheckRatio->SolutionRatio

Caption: Troubleshooting isomer formation in the nitration reaction.

Problem 3: Runaway Reaction (Exothermic Event)
Immediate Action Preventative Measures for Future Runs
1. Stop the addition of the nitrating agent immediately. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise uncontrollably, quench the reaction by carefully and slowly pouring the reaction mixture into a large volume of crushed ice with vigorous stirring.[6] 4. Alert your supervisor and follow all laboratory emergency protocols. - Improve Heat Dissipation: Ensure the reaction vessel has a high surface area-to-volume ratio and that the cooling bath is of sufficient capacity. For larger scales, consider using a jacketed reactor. - Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow and controlled addition of the nitrating agent. - Dilution: Using a suitable co-solvent might help to moderate the reaction, but this needs to be carefully evaluated for its impact on reaction rate and product isolation.

IV. Scale-Up Protocol and Considerations

Experimental Protocol (Illustrative)
  • Reactor Setup: In a jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 2-Bromo-4-chloroanisole and a suitable solvent (e.g., dichloromethane, if necessary for solubility and heat management).

  • Cooling: Cool the reactor to 0-5 °C using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Slowly add the pre-cooled nitrating mixture to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize residual acids), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Key Scale-Up Considerations
Parameter Lab-Scale Scale-Up Considerations
Heat Transfer High surface area-to-volume ratio, efficient heat dissipation.Lower surface area-to-volume ratio, increased risk of localized hot spots and thermal runaway. Requires a more robust cooling system and potentially a different reactor design (e.g., jacketed reactor).[8]
Mixing Magnetic stirring is often sufficient.Mechanical stirring is necessary to ensure homogeneity and efficient heat transfer.
Reagent Addition Manual addition via pipette or dropping funnel.Automated addition using a pump is recommended for better control of the addition rate and temperature.
Work-up Separatory funnel extractions are common.May require larger extraction vessels or continuous extraction methods.

V. References

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Retrieved from

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroanisole. Retrieved from [Link]

  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]

  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for halogen exchange (Halex) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in these crucial transformations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of why certain issues arise and how to logically troubleshoot them. This resource is structured to address specific problems in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide for Common Low-Yield Scenarios

This section addresses specific experimental outcomes where the yield is lower than expected. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My Finkelstein reaction (R-Cl/Br → R-I) is sluggish, and the starting material is consumed very slowly, if at all. What are the likely causes and how can I fix it?

Low reactivity in a Finkelstein reaction typically points to one of several core issues related to the SN2 mechanism, which governs this transformation.[1] Let's break down the possibilities.

Causality Analysis:

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve the problem of a sluggish Finkelstein reaction.

Caption: Troubleshooting workflow for a slow Finkelstein reaction.

Detailed Solutions:

    • Action: If you are using a secondary alkyl halide, expect a slower reaction. If using a tertiary halide, the Finkelstein reaction is not a suitable choice.

    Substrate TypeRelative SN2 RateRecommendation
    Methyl (CH3-X)FastestIdeal for Finkelstein
    Primary (R-CH2-X)FastVery suitable
    Secondary (R2-CH-X)SlowRequires longer reaction times, higher temperatures, or catalysis
    Tertiary (R3-C-X)Extremely Slow / No ReactionNot suitable for SN2; elimination is likely.
  • Ensure Anhydrous Conditions: The presence of water is highly detrimental. Even small amounts can solvate the NaCl or NaBr byproduct, preventing its precipitation and thereby inhibiting the forward reaction.

    • Action: Use freshly dried solvents and reagents. Ensure glassware is flame-dried or oven-dried before use.

  • Check Reagent Quality and Solubility: Ensure your sodium iodide is fresh and anhydrous. NaI is hygroscopic and can absorb water from the atmosphere, which will reduce its effectiveness.

    • Action: Use NaI from a freshly opened bottle or dry it in an oven before use. Ensure it fully dissolves in the acetone; incomplete dissolution points to either impure NaI or wet acetone. Using an excess of NaI (1.5 to 3 equivalents) can also help drive the reaction.[2]

  • Consider a Phase-Transfer Catalyst (PTC): For less reactive substrates (e.g., secondary chlorides), a PTC can significantly accelerate the reaction. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide), carries the iodide nucleophile into the organic phase, increasing its effective concentration and reactivity.[10]

    • Action: Add a catalytic amount (1-5 mol%) of a suitable PTC to the reaction mixture.

Q2: My Swarts reaction (R-Cl/Br → R-F) is giving a very low yield. What factors should I investigate?

The Swarts reaction, used to synthesize alkyl fluorides, presents unique challenges due to the nature of the fluoride ion and the fluoride sources used.

Causality Analysis:

Successful fluorination depends on having a sufficiently "naked" and reactive fluoride anion. Many common fluoride salts, like potassium fluoride (KF), have very high lattice energies, making the fluoride ion difficult to liberate into solution.[5] Furthermore, the fluoride ion is a poor leaving group, meaning the reverse reaction is not thermodynamically favorable, but kinetic barriers can still be high.[11] The choice of fluorinating agent is therefore critical.

Troubleshooting Steps:

    • Action: If using KF or NaF with a less reactive substrate, switch to a more potent fluorinating agent like AgF or SbF3.

  • Use a Crown Ether with KF/CsF: If you must use KF or CsF (e.g., for cost reasons), their effectiveness can be dramatically improved by adding a crown ether, such as 18-crown-6.[11] The crown ether encapsulates the potassium or cesium cation, breaking up the salt's crystal lattice and liberating a more reactive, "naked" fluoride anion.[14][15] This complexation increases the solubility of the salt in aprotic solvents.[15]

    • Action: Add a catalytic amount (5-10 mol%) of 18-crown-6 when using KF or CsF.

  • Increase Reaction Temperature: The Swarts reaction often requires heating to overcome the activation energy.[12][13]

    • Action: If the reaction is slow at room temperature, gradually increase the heat and monitor the progress by TLC or GC.

Q3: I'm seeing significant amounts of alkene byproduct in my reaction mixture. How can I favor substitution over elimination?

The formation of an alkene indicates a competing elimination (E2) reaction, which is a common side reaction in nucleophilic substitutions.

Causality Analysis:

Elimination competes with substitution, particularly under the following conditions:

  • Substrate Structure: The tendency for elimination increases from primary < secondary < tertiary halides. For tertiary halides, elimination is often the major pathway.

  • Basicity of the Nucleophile: While halides are generally weak bases, at elevated temperatures, they can act as bases to promote elimination.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

Mitigation Strategies:

  • Control the Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.

    • Action: Start the reaction at room temperature or even 0 °C and only warm it gently if necessary. Monitor the reaction closely to avoid overheating.

  • Use a Less Hindered Substrate if Possible: As previously discussed, primary halides are much less prone to elimination than secondary or tertiary halides.

  • Solvent Choice: While polar aprotic solvents are standard, ensure they are not promoting elimination through other mechanisms. The primary focus, however, should be on temperature control.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is it critical to use anhydrous (dry) solvents like acetone for the Finkelstein reaction? A: The entire principle of the classic Finkelstein reaction relies on the precipitation of the sodium chloride or bromide byproduct from the acetone solvent.[2] Water is a polar protic solvent that can dissolve these salts. If water is present, the byproduct will remain in solution, and the reaction equilibrium will not be driven to the product side, resulting in low conversion.[10]

Q: My starting material and product have very similar boiling points and Rf values. How can I effectively purify my product? A: This is a common challenge in halogen exchange reactions as the polarity and size of the molecule do not change dramatically.

  • Fractional Distillation: If there is a small but significant difference in boiling points (ideally >20-30 °C, but possible for smaller differences with a good column), fractional distillation can be effective. This technique uses a fractionating column to achieve multiple theoretical vaporization-condensation cycles, enriching the vapor with the more volatile component.[17][18]

  • Azeotropic Distillation: In some cases, an entrainer can be added to form a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[19][20]

  • Preparative Gas Chromatography (Prep GC): For volatile and thermally stable compounds that are difficult to separate otherwise, Prep GC is a powerful technique that separates components based on their passage through a column in the gas phase, allowing for the collection of pure fractions.[11][21][22]

Q: I am performing a halogen exchange on an aryl halide and getting low conversion and multiple side products. What should I consider? A: Halogen exchange on aryl halides does not proceed via a simple SN2 mechanism. It typically requires a metal catalyst (e.g., copper, nickel, or palladium) to facilitate the reaction.[7][23]

  • Catalyst Choice: Copper-catalyzed systems are common for aromatic Finkelstein reactions (Ar-Br to Ar-I).[12] The addition of a ligand, such as a diamine, can significantly accelerate the reaction and allow for milder conditions.[12] Nickel and palladium catalysts are also used and may operate through different catalytic cycles (e.g., Ni(I)/Ni(III)).[23]

  • Side Products: Common side products in metal-catalyzed reactions include reduction (replacement of the halogen with hydrogen) and homocoupling (formation of biaryls).[24] These often arise from radical intermediates or other competing pathways.

  • Troubleshooting: Optimization of the catalyst, ligand, solvent, and temperature is crucial. Ensure an inert atmosphere to prevent catalyst deactivation.

Section 3: Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively track the consumption of starting material and the formation of the product.

Procedure:

  • Prepare the TLC Chamber: Add a suitable eluent (solvent system, e.g., 9:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid.

  • Spot the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction).

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting material onto the "SM" and "Co" marks.

    • Withdraw a small aliquot from your reaction mixture with another capillary tube. Spot this onto the "R" and "Co" marks (directly on top of the SM spot).[13][25]

  • Develop the Plate: Place the TLC plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[25]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., iodine or potassium permanganate).

  • Analyze: The "SM" lane shows the position of your starting material. In the "R" lane, you should see the SM spot diminish over time and a new product spot appear (usually with a slightly different Rf value). The "Co" lane helps to confirm that the new spot is not the starting material.[13]

Protocol 2: Preparation of Anhydrous Acetone for Finkelstein Reactions

Objective: To remove trace water from acetone, which is critical for driving the reaction equilibrium.

Materials: Reagent-grade acetone, anhydrous calcium sulfate (Drierite®) or molecular sieves (3Å or 4Å), oven-dried flask.

Procedure:

  • Pre-drying (Optional but Recommended): Let the acetone stand over anhydrous calcium sulfate for 24 hours.

  • Final Drying: Decant the pre-dried acetone into a fresh, oven-dried flask containing activated 3Å or 4Å molecular sieves.

  • Storage: Seal the flask and store it over the sieves. For best results, use the freshly dried solvent immediately. Alternatively, the solvent can be distilled from a suitable drying agent under an inert atmosphere.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Separation of hydrocarbons by azeotropic distillation. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • PubMed. (n.d.). Isolation of natural products by preparative gas chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • National Institutes of Health. (n.d.). Crown Ether Nucleophilic Catalysts (CENCs): Agents for Enhanced Silicon Radiofluorination. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Chart for Deciding Mechanism for Reaction of Alkyl Halide with Nucleophile/Base.
  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • MDPI. (2023, February 27). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Chemy.info. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Retrieved from [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • St. Paul's Cathedral Mission College. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • ACS Publications. (2020, November 23). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Reddit. (2013, June 15). I have a question about solubility. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • YouTube. (2023, March 21). halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry |. Retrieved from [Link]

  • YouTube. (2023, March 26). Crown Ethers With SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (2015, January 2). Rapid and Efficient Copper-Catalyzed Finkelstein Reaction of (Hetero)aromatics Under Continuous-Flow Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]

  • ACS Omega. (n.d.). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.).
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]

  • YouTube. (n.d.).
  • Pearson. (n.d.). Which alkyl halide readily reacts with in acetone to undergo a nucleophilic substitution reaction?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chapter 8 Workshop.

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Validation & Comparative

Spectroscopic Showdown: A Comparative Guide to the ¹H and ¹¹³C NMR Signatures of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. For researchers working with highly substituted aromatic compounds, such as 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, nuclear magnetic resonance (NMR) spectroscopy stands as the cornerstone of analytical verification. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a comparative perspective against related structures to aid in spectral assignment and interpretation. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data and established spectroscopic principles to offer a robust analytical framework.

The complex interplay of electron-withdrawing and electron-donating groups on the benzene ring of this compound creates a unique electronic environment, leading to a distinctive and predictable NMR fingerprint. Understanding these substituent effects is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for two aromatic protons and the protons of the methoxy group. The substitution pattern dictates that the two aromatic protons will appear as distinct signals, likely as doublets due to coupling with each other.[1] The chemical shifts of these protons are significantly influenced by the electronic nature of the surrounding substituents. The methoxy group is expected to present as a characteristic singlet.[1]

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-47.8 - 8.1d2 - 3
H-67.5 - 7.8d2 - 3
-OCH₃3.9 - 4.2s-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum for this compound is expected to show six distinct signals for the aromatic carbons, as their chemical environments are all unique due to the substitution pattern.[1] The carbon attached to the electron-donating methoxy group will be shielded, while the carbons bonded to the electron-withdrawing nitro, bromo, and chloro groups will be deshielded, shifting their signals downfield.

CarbonPredicted Chemical Shift (ppm)
C-1 (C-Br)110 - 115
C-2 (C-OCH₃)150 - 155
C-3 (C-Cl)128 - 133
C-4 (C-H)125 - 130
C-5 (C-NO₂)145 - 150
C-6 (C-H)118 - 123
-OCH₃55 - 60

Comparative Analysis with Alternative Structures

To contextualize the predicted data, a comparison with simpler, related nitrobenzene derivatives is instructive. For instance, in 1-bromo-3-nitrobenzene, the aromatic protons exhibit a complex splitting pattern with chemical shifts influenced solely by the bromo and nitro groups. The introduction of a chloro and a methoxy group in our target molecule significantly alters the electronic distribution and, consequently, the chemical shifts of the remaining protons and carbons. The strongly electron-donating methoxy group at the C-2 position will shield the ortho and para positions, while the electron-withdrawing nitro, bromo, and chloro groups will deshield them.

The polarity of the solvent used for NMR analysis can also play a crucial role in the observed chemical shifts, particularly in aromatic systems capable of forming solvent-solute complexes.[2] For instance, using an aromatic solvent like benzene-d₆ can induce aromatic-solvent-induced shifts (ASIS), which can be a useful tool for resolving overlapping signals and confirming structural assignments.[3]

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for substituted nitrobenzenes.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[4][5]
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
  • A relaxation delay of 2-5 seconds is generally sufficient.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase the resulting spectra to obtain a flat baseline.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

molecular_structure cluster_ring This compound C1 C C2 C C1->C2 Br Br C1->Br 1 C3 C C2->C3 OCH3 OCH₃ C2->OCH3 2 C4 C C3->C4 Cl Cl C3->Cl 3 C5 C C4->C5 H4 H C4->H4 4 C6 C C5->C6 NO2 NO₂ C5->NO2 5 C6->C1 H6 H C6->H6 6

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_analyze Integrate and Analyze calibrate->integrate_analyze

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of this compound relies heavily on the predictive power of NMR spectroscopy. By understanding the influence of each substituent on the chemical shifts and coupling patterns of the aromatic protons and carbons, researchers can confidently assign the spectral features. This guide provides a foundational framework for interpreting the ¹H and ¹³C NMR spectra of this complex molecule, offering a valuable resource for scientists in the fields of chemical synthesis and drug discovery. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained for robust structural verification.

References

  • (2001, August 8). ¹H NMR investigation of solvent effects in aromatic stacking interactions. PubMed. Retrieved January 24, 2026, from [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019, December 9). Thieme Connect. Retrieved January 24, 2026, from [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). DTIC. Retrieved January 24, 2026, from [Link]

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A Comparative Guide to the Analytical Characterization of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a poly-substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals.[1] Its chemical structure, featuring a methoxy group, a nitro group, and two different halogen atoms, necessitates a multi-faceted analytical approach for complete characterization. The precise arrangement of these substituents significantly influences the molecule's chemical and physical properties, making accurate structural verification paramount.

This guide will explore the application of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. For each technique, we will delve into the theoretical underpinnings, provide a detailed experimental protocol, and present a comparative analysis of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary spectral dispersion to resolve the closely spaced signals of the aromatic protons.[2] Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2] The addition of a small amount of tetramethylsilane (TMS) provides a reliable internal standard for chemical shift referencing.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.[2]

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer. The probe should be tuned and matched for both ¹H and ¹³C nuclei. Perform shimming of the magnetic field to optimize homogeneity.[2]

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use an acquisition time of 2-4 seconds.[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to a range that encompasses all expected carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Caption: Workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and carbons, while the methoxy group is electron-donating, causing shielding.[3]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.8 - 8.2DoubletAromatic H adjacent to Nitro
¹H7.4 - 7.7DoubletAromatic H adjacent to Bromo
¹H3.9 - 4.1SingletMethoxy Protons (-OCH₃)
¹³C150 - 155SingletC-NO₂
¹³C145 - 150SingletC-OCH₃
¹³C130 - 135SingletC-Cl
¹³C115 - 120SingletC-Br
¹³C125 - 130DoubletCH (adjacent to Nitro)
¹³C110 - 115DoubletCH (adjacent to Bromo)
¹³C55 - 60Quartet-OCH₃

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For halogenated compounds, the isotopic distribution of bromine and chlorine provides a characteristic signature.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common choice for the initial analysis of small organic molecules as it induces reproducible fragmentation, creating a spectral "fingerprint" of the compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[5]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 300).

Caption: Workflow for GC-MS analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₅BrClNO₃. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

m/z Value Interpretation Key Features
~265/267/269Molecular Ion [M]⁺Isotopic pattern due to Br and Cl
~250/252/254[M - CH₃]⁺Loss of a methyl radical
~235/237/239[M - NO]⁺ or [M - OCH₃]⁺Loss of nitric oxide or methoxy radical
~219/221/223[M - NO₂]⁺Loss of a nitro group
~186/188[M - Br]⁺Loss of a bromine radical
~151[M - Br - Cl]⁺Loss of both halogen radicals

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture.[6] For this compound, a reversed-phase HPLC method is ideal for assessing its purity and for monitoring reaction progress during its synthesis.[6]

Causality Behind Experimental Choices

A C18 column is a versatile and robust choice for the separation of a wide range of non-polar to moderately polar organic compounds.[6] A mobile phase consisting of acetonitrile and water allows for the fine-tuning of the elution strength to achieve optimal separation.[7] UV detection is well-suited for this compound due to the presence of the nitroaromatic chromophore, which exhibits strong UV absorbance.[6]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient: A gradient elution from a lower to a higher percentage of acetonitrile is recommended to ensure the separation of any potential impurities with different polarities.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[7]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol and dilute to an appropriate concentration for analysis.[8]

Caption: Workflow for HPLC analysis.

Comparative Data and Performance

A successful HPLC method will show a sharp, symmetrical peak for the main compound. The retention time is a characteristic property of the compound under the specific chromatographic conditions. The presence of any additional peaks would indicate impurities, and their peak areas can be used to estimate the purity of the sample. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that is unique to the compound.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The mid-infrared region (4000-400 cm⁻¹) is where most of the fundamental vibrations of organic molecules occur.[9]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis.

Predicted FT-IR Data

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethoxy (-OCH₃)
~1550-1500 & ~1350-1300Asymmetric & Symmetric NO₂ stretchNitro (-NO₂)
~1250-1200C-O stretchAryl ether (-OCH₃)
~1100-1000C-Cl stretchChloro-aromatic
~700-600C-Br stretchBromo-aromatic

Conclusion

The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers valuable fragmentation information. HPLC is essential for assessing purity and for quantitative analysis, and FT-IR provides a rapid confirmation of the presence of key functional groups. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize this and other similarly complex organic molecules.

References

  • ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene.
  • ResearchGate. (2025, August 9). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography.
  • ChemicalBook. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum.
  • PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 59245469.
  • Chromatography Forum. (2007, December 4). Separation of Bromodichlorobenzene isomers.
  • ResearchGate. Separation of o- and p-chloronitrobenzene by solvent extraction. I.
  • Britannica. Organohalogen compound | Definition, Examples, Uses, & Facts.
  • ChemicalBook. (2022, August 26). This compound | 1215205-94-9.
  • Benchchem. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
  • ChemScene. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Benchchem. Application Note: Monitoring 1-Bromo-3-Nitrobenzene Reactions by High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Weizmann Institute of Science. Elemental analysis.
  • Benchchem. Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds.
  • ChemRxiv. (2024, October 9). Novel Analytical Toolkit Concept for the Characterization and Development of Halogen Free Flame Retardants (HFFR).
  • University of Basrah. Element analysis.
  • Phenomenex. Chiral HPLC Separations.
  • Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Benchchem. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1.
  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076.
  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | C7H5BrClNO3 | CID 25306887.
  • NIST WebBook. Benzene, 1-bromo-3-chloro-.

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A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the predictable and controlled functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Polysubstituted benzenes, such as 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, are valuable intermediates, offering multiple points for chemical modification. However, the interplay of various substituents on the aromatic scaffold dramatically influences the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of this compound with its key isomers, supported by mechanistic principles and a proposed experimental framework for empirical validation.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, allowing for the replacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions are feasible on aryl halides when the aromatic ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[2]

The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate through delocalization.[4] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

SNAr_Mechanism

The Subject Molecule: this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of activating and deactivating groups. The strong electron-withdrawing nitro group (-NO₂) significantly activates the ring towards nucleophilic attack. The two halogen atoms, bromine and chlorine, serve as potential leaving groups. The methoxy group (-OCH₃), while electron-withdrawing inductively, is a strong resonance electron-donating group, which can influence the regioselectivity of nucleophilic attack.

Comparative Reactivity Analysis with Isomers

To illustrate the profound impact of substituent positioning on reactivity, we will compare the parent molecule with three of its isomers. The primary factors governing their relative reactivity in SNAr reactions are:

  • Electronic Effects: The ability of the electron-withdrawing nitro group to stabilize the negative charge of the Meisenheimer complex. This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack.

  • Steric Hindrance: The spatial arrangement of substituents around the reaction center can hinder the approach of the nucleophile, thereby decreasing the reaction rate.[5]

Isomer Comparison:
IsomerStructureExpected Relative ReactivityRationale
This compound (Parent) this compoundModerateThe nitro group is para to the bromine and ortho to the chlorine, activating both positions for nucleophilic attack. The methoxy group is ortho to both halogens, potentially providing some steric hindrance.
1-Bromo-2-chloro-3-methoxy-5-nitrobenzene 1-Bromo-2-chloro-3-methoxy-5-nitrobenzeneLowThe nitro group is meta to both the bromo and chloro substituents. This positioning offers poor stabilization of the Meisenheimer complex, leading to significantly lower reactivity.
2-Bromo-1-chloro-4-methoxy-5-nitrobenzene 2-Bromo-1-chloro-4-methoxy-5-nitrobenzeneHighThe nitro group is ortho to the bromine and para to the chlorine, strongly activating both positions. The methoxy group is para to the bromine, further enhancing the electron-donating resonance effect at that position, while being meta to the chlorine.
4-Bromo-1-chloro-2-methoxy-5-nitrobenzene 4-Bromo-1-chloro-2-methoxy-5-nitrobenzeneVery HighThe nitro group is ortho to the bromine and para to the chlorine, providing strong activation for both leaving groups. The methoxy group is ortho to the chlorine, potentially increasing its reactivity through resonance stabilization of the transition state.

Proposed Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a standardized kinetic study is proposed. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

Objective:

To determine the relative reaction rates of this compound and its isomers with a model nucleophile, piperidine, under pseudo-first-order conditions.

Materials:
  • This compound and its isomers

  • Piperidine (high purity)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Experimental Workflow:

experimental_workflow

Step-by-Step Methodology:
  • Solution Preparation: Prepare stock solutions of each isomer (e.g., 0.02 M) and an internal standard in anhydrous DMF. Prepare a stock solution of piperidine (e.g., 1.0 M) in anhydrous DMF.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the isomer stock solution and the internal standard solution.

  • Reaction Initiation: Initiate the reaction by adding a large excess of the piperidine stock solution to ensure pseudo-first-order kinetics.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a suitable solvent system (e.g., acetonitrile/water with a small amount of acid).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product as a function of time.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (kobs).

Expected Outcomes and Data Interpretation

The experimental data is expected to show a significant difference in the reaction rates of the isomers, aligning with the theoretical predictions based on electronic and steric effects.

Table of Expected Relative Rate Constants:

IsomerPredicted Relative Rate Constant (krel)
This compound (Parent) 1
1-Bromo-2-chloro-3-methoxy-5-nitrobenzene < 0.1
2-Bromo-1-chloro-4-methoxy-5-nitrobenzene > 10
4-Bromo-1-chloro-2-methoxy-5-nitrobenzene > 20

The results from this comparative study will provide valuable insights into the structure-reactivity relationships of polysubstituted nitrobenzenes. This knowledge is critical for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and other functional materials.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent positioning. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in the design and execution of synthetic strategies. The proposed experimental protocol provides a robust framework for the empirical validation of these principles, enabling a deeper understanding of the chemical behavior of these versatile building blocks.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • nucleophilic aromatic substitution mechanism. (n.d.). Retrieved from [Link] सब्stitutionaromatic01.png

  • steric hindrance in SNAr. (n.d.). Retrieved from [Link]

  • synthesis of halonitrobenzenes. (n.d.). Retrieved from [Link]

  • kinetic study of SNAr reactions. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-methoxy-5-nitrobenzene. Retrieved from [Link]

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A Comparative Guide to Synthetic Equivalents of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and environmental impact of a synthetic route. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a valuable, polyfunctionalized aromatic compound, frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of its halogen substituents in cross-coupling reactions and the synthetic versatility of the nitro group.

This guide provides an in-depth technical comparison of alternative reagents to this compound. We will explore the nuances of their reactivity in key synthetic transformations, supported by experimental data, and present detailed protocols to enable a practical understanding of their application. Our focus will be on providing actionable insights into how the choice of reagent can influence reaction outcomes, streamline synthesis, and align with the principles of green chemistry.

The Strategic Value of this compound in Synthesis

The synthetic utility of this compound is primarily centered on its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of two different halogen atoms (bromine and chlorine) allows for selective functionalization, as the carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. The strong electron-withdrawing nitro group further activates the aromatic ring, facilitating these transformations.

Alternative Reagents: Expanding the Synthetic Chemist's Toolkit

While this compound is a versatile reagent, several alternatives can offer advantages in terms of reactivity, cost, or environmental footprint. This guide will focus on two primary classes of alternatives:

  • Aryl Triflates: Replacing the bromo substituent with a trifluoromethanesulfonate (triflate, OTf) group can significantly alter the reactivity profile of the molecule.

  • Denitrative Coupling Precursors: In this greener approach, the nitro group itself serves as the leaving group, eliminating the need for halogenated starting materials.

Below, we delve into a comparative analysis of these alternatives in the context of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[1] The choice of the electrophilic partner is crucial for the success of this reaction.

Reactivity and Yield Comparison

The reactivity of an aryl electrophile in the Suzuki-Miyaura coupling is largely governed by the ease of the initial oxidative addition step. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[2] Aryl triflates are also highly reactive electrophiles in this context.[1][3][4]

ReagentLeaving GroupTypical Catalyst SystemRelative ReactivityAnticipated YieldReference
This compound-BrPd(PPh₃)₄ / BaseGoodGood to Excellent[5]
3-Chloro-2-methoxy-5-nitrophenyl triflate-OTfPd(OAc)₂ / PCy₃ / BaseExcellentExcellent[3]
1-Chloro-2-methoxy-5-nitrobenzene-NO₂ (denitrative)Pd(acac)₂ / BrettPhos / BaseModerateModerate to Good[6][7]

Expert Insights: For electron-deficient systems, such as the nitro-substituted benzene ring in our target molecule, the reactivity difference between a bromide and a triflate can be less pronounced than in electron-rich systems. In some cases, triflates may even offer superior performance due to their high reactivity, allowing for milder reaction conditions. However, triflates can be susceptible to hydrolysis, which must be considered when designing the reaction conditions.[8]

Denitrative coupling presents a more atom-economical and environmentally friendly alternative by avoiding the use of halogenated starting materials.[7][9] While this approach is still emerging, it holds significant promise for greener synthesis. The challenge often lies in the harsher reaction conditions and the need for specialized, bulky phosphine ligands like BrettPhos to facilitate the cleavage of the strong carbon-nitro bond.[6][7]

Experimental Protocols

To provide a practical basis for comparison, we present detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound and a representative aryl triflate alternative with phenylboronic acid.

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAd Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetal Transmetalation (Ar'B(OH)₂) ArPdAr_prime->Pd0 RedEl Reductive Elimination Product Biaryl Product ArX Aryl Halide/Triflate (e.g., this compound) Ar_prime_B Arylboronic Acid (e.g., Phenylboronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[5]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of toluene and water to the flask.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.[5]

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-2-methoxy-5-nitrophenyl triflate

This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl triflates.[3]

Materials:

  • 3-Chloro-2-methoxy-5-nitrophenyl triflate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube, combine 3-Chloro-2-methoxy-5-nitrophenyl triflate, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Green Chemistry Considerations

When evaluating synthetic routes, it is imperative to consider the principles of green chemistry. The choice between an aryl bromide, an aryl triflate, or a denitrative coupling precursor has significant implications for the overall environmental impact of a synthesis.

Atom Economy and E-Factor:

  • Aryl Bromides: The use of brominating agents in the synthesis of the starting material can contribute to a lower atom economy and a higher E-Factor (a measure of waste produced).

  • Aryl Triflates: While the triflate group has a higher molecular weight than bromine, its synthesis from the corresponding phenol is often a high-yielding reaction. The overall process may be more efficient if the phenol is readily available.

  • Denitrative Coupling: This approach offers the highest atom economy as it avoids the introduction and subsequent removal of a halogen or sulfonate leaving group. The primary byproduct is a nitrite salt, which is generally less hazardous than the byproducts of halogenation.[9]

Hazard Profile:

  • Brominating Agents: Reagents like elemental bromine are highly toxic and corrosive.

  • Triflating Agents: Triflic anhydride is corrosive and moisture-sensitive.

  • Nitrating Agents: Nitric acid and sulfuric acid are corrosive and their use can lead to the formation of NOx gases.

A comprehensive green chemistry analysis would involve a life cycle assessment of each route, from the synthesis of the starting materials to the final product. However, from a synthetic chemistry perspective, denitrative coupling represents a significant step towards a more sustainable approach to the synthesis of the target molecules.

Conclusion and Future Outlook

This compound remains a valuable and widely used building block in organic synthesis. However, for researchers seeking to optimize their synthetic routes, a careful consideration of the available alternatives is warranted.

  • Aryl triflates can offer enhanced reactivity, potentially enabling milder reaction conditions and shorter reaction times. This is particularly relevant for complex molecules with sensitive functional groups.

  • Denitrative coupling represents a paradigm shift towards greener and more atom-economical synthesis. As this technology matures and more efficient catalyst systems are developed, it is poised to become an increasingly attractive alternative to traditional cross-coupling strategies.

The choice of reagent will ultimately depend on the specific synthetic challenge at hand, including the desired final product, the scale of the reaction, and the importance of green chemistry metrics. By understanding the comparative performance of these reagents, researchers can make more informed decisions to design and execute more efficient, robust, and sustainable synthetic strategies.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Miura, M., & Nomura, M. (2002). Direct Arylation via C−H Bond Cleavage. In Cross-Coupling Reactions (pp. 211-241). Springer, Berlin, Heidelberg.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • LibreTexts. (2023).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Roudesly, F., & Glorius, F. (2023).
  • Nakao, Y. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • ResearchGate. (2021). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
  • ResearchGate. (2023).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2020). (PDF)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2024). (PDF) Metrics of Green Chemistry and Sustainability.
  • The Royal Society of Chemistry. (2019). Ni(III)
  • RSC Publishing. (2022). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 847.
  • MDPI. (2022). Green Chemistry Metrics, A Review. International Journal of Molecular Sciences, 23(13), 7118.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3153–3166.
  • National Center for Biotechnology Information. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • University of East Anglia. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
  • MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a complex intermediate like 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of HPLC-based purity analysis against other relevant techniques, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Criticality of Purity for this compound

This compound serves as a key building block in the synthesis of more complex molecules, often active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unwanted byproducts.

  • Toxicological Concerns: Structurally similar impurities may possess their own toxicological profiles, compromising the safety of the final product.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction stoichiometry and product quality.

Given these factors, a robust and reliable analytical method for purity determination is not just a recommendation but a necessity. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The Primary Analytical Approach: Reverse-Phase HPLC (RP-HPLC)

For a moderately polar, non-volatile compound like this compound, RP-HPLC with UV detection is the method of choice. The rationale behind this selection is based on the compound's physicochemical properties and the versatility of the technique.

Expertise in Action: Why RP-HPLC?

The decision to use RP-HPLC is not arbitrary. The "like dissolves like" principle is fundamental here. Our target molecule, with its aromatic ring, halogen, and nitro groups, has significant non-polar character, making it well-suited for retention on a non-polar stationary phase (like C18). By using a polar mobile phase, we can effectively elute the compound and its potential impurities, achieving separation based on their differential partitioning between the two phases.

Detailed Experimental Protocol for HPLC Purity Analysis

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (optional, for pH adjustment).

  • 0.45 µm syringe filters.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the expected chromophore of the nitroaromatic system).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in ACN. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Sample (1 mg/mL in ACN) filter_sample Filter with 0.45 µm Syringe Filter prep_sample->filter_sample autosampler Autosampler Injection (10 µL) filter_sample->autosampler prep_mobile Prepare Mobile Phases A (H2O) & B (ACN) pump Pump (Gradient Elution, 1 mL/min) autosampler->pump column C18 Column (30 °C) pump->column detector UV Detector (254 nm) column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: Workflow for HPLC Purity Analysis of this compound.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of our results, a system suitability test (SST) must be performed before sample analysis. This is not just a quality control step; it is an integral part of a self-validating protocol.

System Suitability Test (SST) Protocol:

  • Prepare an SST Solution: A solution containing the this compound reference standard and a known, closely eluting impurity (if available). If not, a stressed (e.g., acid-degraded) sample can be used to generate impurities.

  • Inject the SST Solution Six Times: Perform six replicate injections.

  • Evaluate Key Parameters:

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak. This ensures good peak shape and minimizes co-elution.

    • Theoretical Plates (N): Should be ≥ 2000. This indicates column efficiency and good separation power.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%. This demonstrates the precision of the system.

    • Resolution (Rs): Should be ≥ 2.0 between the main peak and the closest eluting impurity. This confirms the method's ability to separate the analyte from its critical impurities.

Only when all SST criteria are met can the analyst proceed with the analysis of the test samples.

Logical Framework of a Self-Validating Analytical Workflow

start Start Analysis sst Perform System Suitability Test (SST) start->sst check_sst SST Criteria Met? sst->check_sst troubleshoot Troubleshoot System (Check Column, Mobile Phase, etc.) check_sst->troubleshoot No analyze_samples Analyze Test Samples check_sst->analyze_samples Yes troubleshoot->sst report_results Report Validated Results analyze_samples->report_results

Caption: Logical flow demonstrating the self-validating nature of the analytical method.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, other techniques can be employed for purity analysis. A comprehensive understanding of their strengths and weaknesses is crucial for selecting the appropriate method for a given application.

Alternative Techniques:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound may be amenable to GC, but the higher temperatures required could risk degradation.

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique offering high throughput and parallel analysis. It is often used for screening and semi-quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is excellent for identifying and quantifying impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides mass information, which is invaluable for impurity identification.

Performance Comparison

The following table summarizes the key performance attributes of these techniques for the analysis of this compound, based on typical experimental outcomes.

ParameterHPLC-UVGC-FIDHPTLC-DensitometryqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration on a planar stationary phase with a liquid mobile phase.Nuclear spin transitions in a magnetic field.
Selectivity/Resolution Very HighHighModerateHigh (for structurally different impurities)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (ng to µg range)Low (µg to mg range)
Quantitation Accuracy ExcellentExcellentGood (Semi-quantitative to Quantitative)Excellent (Primary method)
Throughput ModerateModerateHighLow
Impurity Identification Limited (retention time only)Limited (retention time only)Limited (Rf and spot color)Excellent (structural elucidation)
Compound Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Wide range of compounds.Soluble compounds.

Authoritative Grounding and Best Practices

The methodologies described herein are aligned with the principles outlined by major pharmacopeias and regulatory bodies. For instance, the concept of system suitability is a core requirement in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.

Conclusion

For the purity analysis of this compound, RP-HPLC with UV detection stands out as the most balanced technique, offering a superior combination of resolution, sensitivity, and quantitative accuracy. Its versatility in handling a wide range of potential impurities makes it the preferred method for both routine quality control and in-depth analytical investigations. While techniques like GC and HPTLC have their place, particularly in high-throughput screening or for orthogonal verification, they do not match the overall performance of a well-developed and validated HPLC method. For definitive impurity identification and structural confirmation, hyphenated techniques like LC-MS or standalone techniques like NMR are indispensable, complementing the quantitative power of HPLC. The adoption of a self-validating HPLC protocol, as detailed in this guide, ensures the generation of trustworthy and reproducible data, which is the bedrock of sound scientific and drug development endeavors.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46. Chromatographic separation techniques.[Link]

  • Agilent Technologies. HPLC & UHPLC Columns and Consumables.[Link]

  • Waters Corporation. HPLC Columns.[Link]

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The palladium-catalyzed Suzuki and Stille cross-coupling reactions are two of the most powerful and versatile methods for forming carbon-carbon bonds. This guide provides an in-depth comparison of these two indispensable reactions for the selective coupling of 1-bromo-3-chloro-2-methoxy-5-nitrobenzene, a substrate featuring two distinct halogen atoms with differing reactivities.

Introduction: The Challenge of Selective Coupling

This compound presents a classic chemoselectivity challenge. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step, often the rate-determining step in the catalytic cycle.[1][2] The substituents on the aromatic ring—a methoxy group and a nitro group—also influence the electronic properties of the molecule and can affect the reactivity of the adjacent halogen atoms.

The Suzuki and Stille Reactions: A Mechanistic Overview

Both the Suzuki-Miyaura and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the organometallic reagent (organoboron in Suzuki, organotin in Stille) is transferred to the palladium center.[3][5]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Despite their mechanistic similarities, key differences in the organometallic reagents and reaction conditions lead to distinct advantages and disadvantages for each method.

Suzuki-Miyaura Coupling

The Suzuki reaction utilizes organoboron compounds, such as boronic acids or their esters, as the coupling partners.[6] A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7]

Advantages:

  • Low Toxicity: Organoboron reagents are generally less toxic than their organotin counterparts.[1]

  • Commercial Availability: A wide variety of boronic acids and esters are commercially available.[8]

  • Mild Reaction Conditions: The reaction is often tolerant of a wide range of functional groups and can be performed under relatively mild conditions.[8]

Disadvantages:

  • Base Sensitivity: The requirement for a base can be problematic for substrates with base-sensitive functional groups.[1]

Stille Coupling

The Stille reaction employs organotin compounds (stannanes) as the organometallic partner.[4] A key feature of the Stille coupling is its tolerance to a wide variety of functional groups without the need for a base.[9]

Advantages:

  • High Functional Group Tolerance: The reaction conditions are generally neutral, making it suitable for substrates with base-sensitive functionalities.[10]

  • Stable Reagents: Organostannanes are often stable to air and moisture.[4]

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[4][11]

  • Stoichiometric Tin Byproducts: The removal of tin byproducts can be challenging.[9]

Comparative Analysis for this compound

The primary consideration for the coupling of this compound is the selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

FeatureSuzuki CouplingStille Coupling
Chemoselectivity Generally high for C-Br over C-Cl. Can be influenced by ligand and base choice.Generally high for C-Br over C-Cl. Less sensitive to reaction parameters.
Reaction Conditions Requires a base (e.g., K2CO3, Cs2CO3, K3PO4). Temperature typically 60-100 °C.[6]Typically base-free. Often requires higher temperatures. Additives like LiCl or Cu(I) salts can be beneficial.[10]
Catalyst & Ligand Pd(PPh3)4, Pd(dppf)Cl2, or other Pd(0) or Pd(II) precursors with phosphine ligands.Pd(PPh3)4, Pd2(dba)3 are common. Phosphine ligands are also used.
Solvent Toluene, dioxane, DMF, often with water.[6]Toluene, DMF, THF.
Yields Generally good to excellent for C-Br coupling.Often provides better or comparable yields to Suzuki coupling.[12]
Toxicity Lower toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[11]
Workup & Purification Boronic acid byproducts are generally water-soluble and easier to remove.Removal of tin byproducts can be difficult.[9]

Mechanistic Rationale for Chemoselectivity

The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step is the primary driver for the observed chemoselectivity in both reactions.[2] The choice of palladium catalyst and, particularly, the phosphine ligand can further enhance this selectivity. Bulky, electron-rich phosphine ligands can favor the oxidative addition at the less sterically hindered and more reactive C-Br position.[13][14]

In some cases, catalyst-controlled site-selectivity switching has been observed in dihaloarenes by simply changing the catalyst system.[14][15] This highlights the critical role of the catalyst in directing the outcome of the reaction.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki and Stille couplings of this compound. Note: These are starting points and may require optimization for specific coupling partners and desired outcomes.

Suzuki Coupling Protocol
  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol
  • To a reaction vessel, add this compound (1.0 equiv), the desired organostannane (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • If required, add an additive such as LiCl (2-3 equiv).

  • Purge the vessel with an inert gas.

  • Add a degassed anhydrous solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the mixture with an aqueous solution of KF to precipitate tin byproducts, then filter.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of Catalytic Cycles

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Stille coupling.

Conclusion and Recommendation

Both Suzuki and Stille couplings are highly effective for the chemoselective functionalization of the C-Br bond in this compound.

  • The Suzuki coupling is generally the preferred method due to the low toxicity of the reagents and the ease of byproduct removal.[1] It is an excellent choice for a wide range of applications, especially in pharmaceutical development where toxicity and purification are major concerns.[8]

  • The Stille coupling serves as a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[12] Its high functional group tolerance is a significant advantage in complex molecule synthesis.[10] However, the toxicity of organotin compounds necessitates stringent safety protocols.[4]

The ultimate choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and considerations of process safety and scalability. For the selective coupling of this compound, the Suzuki reaction often represents the more practical and environmentally benign option, while the Stille reaction offers a robust alternative for more sensitive or complex synthetic routes.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023-05-30). RSC Publishing.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki cross-coupling. (2023-01-22). Chemistry LibreTexts.
  • Ch 23 Stille and Suzuki Coupling. (2021-04-21). YouTube.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF.
  • Difference Between Heck Stile and Suzuki Reaction. (2020-12-03).
  • Stille Coupling. NROChemistry.
  • Mechanism of a Suzuki coupling reaction. (2021-12-25). Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Stille Coupling. (2023-06-30). Chemistry LibreTexts.
  • Stille reaction. Wikipedia.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Stille Coupling. Organic Chemistry Portal.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024-11-15).
  • Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016-08-18).
  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science (RSC Publishing).
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2025-11-17).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Nobel Prize.
  • M
  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their safe and compliant disposal. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a substituted nitroaromatic compound whose structural complexity demands a rigorous and informed approach to waste management. This guide provides the essential procedural framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship.

Foundational Knowledge: Chemical Profile and Hazard Analysis

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. The specific arrangement of bromo, chloro, methoxy, and nitro functional groups on the benzene ring dictates its reactivity, toxicity, and the requisite disposal pathway.

Chemical and Physical Properties

The key physical data for this compound are summarized below. These properties, particularly its predicted high boiling point and density, inform handling and storage procedures.

PropertyValueSource
CAS Number 1215205-94-9[1]
Molecular Formula C₇H₅BrClNO₃[2][3]
Molecular Weight 266.47 g/mol [3]
Predicted Boiling Point 322.2 ± 37.0 °C[1]
Predicted Density 1.737 ± 0.06 g/cm³[1]
Storage Conditions Store sealed in a dry place at 2-8°C[1]
GHS Hazard Classification

This compound is classified as hazardous. The primary immediate risks are ingestion and eye contact.[1] However, the broader class of halogenated nitroaromatics carries more extensive hazards that must be considered. Nitrobenzene, a related parent compound, is known to be highly toxic, a suspected carcinogen, and may damage fertility or cause organ damage through prolonged exposure.[4][5]

Hazard ClassCodeStatement
Acute Toxicity, Oral H302Harmful if swallowed
Serious Eye Damage/Irritation H319Causes serious eye irritation

Associated Hazards from Structurally Similar Compounds:

  • Skin Irritation (H315) and Respiratory Irritation (H335) are common for this class of compounds.[6][7]

  • Combustion Hazard: Upon heating or combustion, it may decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[8][9]

This hazard profile mandates that this compound be treated as a hazardous waste stream, requiring specific segregation and disposal methods.

The Cornerstone of Compliance: Waste Segregation

The single most critical step in proper chemical waste management is correct segregation at the point of generation. Due to its chemical structure, this compound falls into a specific, regulated waste category.

Core Principle: This compound must be disposed of as Halogenated Organic Waste .[10]

Mixing halogenated compounds with non-halogenated waste streams is a common and costly error. High-temperature incineration is the standard disposal method, and the presence of halogens requires specialized "scrubbers" to neutralize the acidic gases (HCl, HBr) produced.[11] Improper segregation leads to complex and expensive reprocessing or can damage incineration facilities not equipped for halogenated waste.

The following decision workflow must be followed for every waste stream generated in the laboratory.

WasteSegregation start Generated Chemical Waste is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes aqueous_container Aqueous Waste (Check pH and heavy metal content) is_organic->aqueous_container No (Aqueous) is_nitro Does it contain a Nitro Group (NO2)? is_halogenated->is_nitro Yes non_halogenated_container Non-Halogenated Organic Waste (e.g., Toluene, Hexane) is_halogenated->non_halogenated_container No halogenated_container Halogenated Organic Waste (e.g., this compound) is_nitro->halogenated_container Yes

Caption: Waste segregation decision tree.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and temporary storage of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to prevent any skin, eye, or respiratory exposure.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[12]

  • Skin and Body Protection: A long-sleeved laboratory coat.

  • Work Area: All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Step 2: Prepare the Designated Waste Container

Proper containerization is essential for safe storage and transport.

  • Container Type: Use a clearly marked, chemically compatible container designated for "Halogenated Organic Waste." This is often a polyethylene or glass bottle with a secure screw cap.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE".[13] Affix a waste tag that lists the full chemical name—"this compound"—and an accurate estimation of its concentration and volume.

  • Venting: Do not seal any waste container so tightly that pressure could build up, but ensure it is securely closed to prevent spills or evaporation. Keep containers closed when not actively adding waste.[8]

Step 3: Dispose of the Chemical Waste
  • Pure Compound/Concentrated Solutions: Carefully transfer any unused or waste quantities of the solid or concentrated solutions into the designated halogenated waste container. Use a funnel for liquids to prevent spills.

  • Contaminated Labware:

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

    • Glassware: Rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses may be managed according to your institution's policies.

    • Solid Waste: Gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled bag or container for "Solid Hazardous Waste" or "Contaminated Debris." Do not dispose of this material in the regular trash.

Step 4: Laboratory Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be in a secondary containment tray to control any potential leaks.

  • Compatibility: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents.[8]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating any risk.

Spill ScenarioContainment and Cleanup Protocol
Small Spill (<1 g or <10 mL in a fume hood) 1. Ensure PPE is worn. 2. Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[4][14] 3. Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[15] 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spill (>1 g or >10 mL, or any spill outside a fume hood) 1. DO NOT ATTEMPT TO CLEAN UP. 2. Alert all personnel in the immediate area and evacuate. 3. If safe to do so, close the door to the laboratory to contain any vapors.[15] 4. Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

The Final Step: The Path to Destruction

The journey of your chemical waste does not end at the laboratory door. Understanding the complete disposal lifecycle reinforces the importance of your role in the initial steps.

Once the waste container is full, or if it has been stored for a period defined by your institutional policy (typically < 6 months), you must arrange for its collection.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Transportation: Trained EHS professionals will transport the waste to a central accumulation facility.

  • Final Disposal: The waste is ultimately transported by a licensed hazardous waste contractor to a specialized treatment, storage, and disposal facility (TSDF). For halogenated nitroaromatics, the required method of destruction is high-temperature incineration.[10][11] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions that manage and neutralize hazardous byproducts.

The overall workflow from laboratory generation to final disposal is a regulated and documented process.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_vendor Licensed Contractor lab_user Researcher Generates Waste segregate Segregate as Halogenated Waste lab_user->segregate contain Containerize & Label 'Hazardous Waste' segregate->contain store Store in Satellite Accumulation Area contain->store pickup EHS Pickup store->pickup transport Transport to Central Facility pickup->transport final_disposal High-Temperature Incineration transport->final_disposal

Caption: End-to-end chemical waste disposal workflow.

By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also maintain the integrity of our research environment and protect the broader ecosystem. When in doubt, always pause and consult your institution's EHS department.

References

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]

  • U.S. Environmental Protection Agency. Nitrobenzene Hazard Summary. Available at: [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Available at: [Link]

  • Chemsrc. (2025). 1-Bromo-3-methoxy-5-nitrobenzene. Available at: [Link]

  • National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (2016).
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available at: [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.